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2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid Documentation Hub

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  • Product: 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid
  • CAS: 1014630-48-8

Core Science & Biosynthesis

Foundational

Pyridine-Oxazole Hybrid Scaffolds: A Technical Guide to Design & Synthesis

This guide explores the Pyridine-Oxazole hybrid , a privileged biaryl scaffold in modern medicinal chemistry. By fusing the electronic deficiency of pyridine with the metabolic resilience and hydrogen-bonding capability...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the Pyridine-Oxazole hybrid , a privileged biaryl scaffold in modern medicinal chemistry. By fusing the electronic deficiency of pyridine with the metabolic resilience and hydrogen-bonding capability of oxazole, this scaffold offers unique vectors for optimizing kinase selectivity, solubility, and metabolic stability.

Executive Summary: The Biaryl Advantage

In the landscape of drug discovery, the Pyridine-Oxazole hybrid represents a strategic evolution of the biaryl pharmacophore. Unlike simple biphenyls or bipyridines, this hybrid introduces a distinct dipole moment and specific hydrogen-bond acceptor motifs (N-pyridine and N/O-oxazole) critical for interacting with the hinge regions of kinases (e.g., VEGFR-2, Akt) and the DNA gyrase B subunit in bacteria.

Key Technical Advantages:

  • Bioisosterism: The oxazole ring acts as a stable bioisostere for amide bonds and carboxylic acids, improving oral bioavailability.

  • Conformational Control: The rotational barrier between the pyridine and oxazole rings allows for "pre-organized" conformations that reduce the entropic penalty of binding to protein targets.

  • Metabolic Stability: Substitution at the C-2 position of oxazole blocks rapid oxidative metabolism often seen in other five-membered heterocycles.

Structural Rationale & Pharmacophore Design

Electronic Synergy

The electron-deficient pyridine ring pulls electron density from the oxazole, modulating the pKa of the oxazole nitrogen. This electronic push-pull system is tunable:

  • Electron-Withdrawing Groups (EWGs) on the pyridine (e.g., -CF3, -CN) increase the acidity of adjacent protons, facilitating pi-stacking interactions in hydrophobic pockets.

  • Electron-Donating Groups (EDGs) (e.g., -OMe, -NH2) enhance the basicity of the pyridine nitrogen, strengthening H-bond acceptance at the kinase hinge region.

Kinase Binding Mode (VEGFR-2 Case Study)

In the context of VEGFR-2 inhibition, the pyridine-oxazole motif often functions as the "hinge binder."

  • The Pyridine Nitrogen: Typically accepts a hydrogen bond from the backbone amide NH of Cys919 (in VEGFR-2).

  • The Oxazole Oxygen/Nitrogen: Orients to interact with the gatekeeper residue or solvent front, depending on the substitution pattern (2,4- vs 2,5-disubstitution).

Visualization: VEGFR-2 Signaling & Inhibition

The following diagram illustrates the downstream effects of VEGFR-2 inhibition by pyridine-oxazole scaffolds, highlighting the blockage of angiogenesis and proliferation pathways.

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation Ras Ras Receptor->Ras Inhibitor Pyridine-Oxazole Inhibitor Inhibitor->Receptor ATP Competitive Inhibition Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Cell Migration) mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Survival) ERK->Proliferation

Caption: VEGFR-2 signaling cascade showing the ATP-competitive inhibition point of the Pyridine-Oxazole scaffold.

Synthetic Strategies

To access these hybrids, medicinal chemists employ two primary strategies: Cyclization (constructing the oxazole ring) and Coupling (joining pre-formed rings).

Strategy A: The Robinson-Gabriel Cyclodehydration (Classical)
  • Mechanism: Cyclodehydration of

    
    -acylamino ketones.[1][2]
    
  • Pros: Scalable, uses inexpensive reagents.

  • Cons: Harsh acidic conditions (H2SO4, POCl3) often incompatible with sensitive functional groups.

Strategy B: Pd-Catalyzed Oxidative Cascade (Modern)

A superior method for late-stage functionalization involves the palladium-catalyzed condensation of picolinamides with aldehydes. This route avoids pre-functionalized halosubstrates and proceeds under milder conditions.[3]

Experimental Protocol: Synthesis of 4,5-Disubstituted 2-(Pyridin-2-yl)oxazole

Based on the method by Meng et al. and recent RSC advances.

Reagents:

  • Picolinamide (1.0 equiv)

  • Aryl Aldehyde (2.0 - 5.0 equiv)

  • Catalyst: Pd(TFA)₂ (5 mol%)[3]

  • Solvent: n-Octane or Toluene

  • Atmosphere: Air (Open vessel)

Step-by-Step Methodology:

  • Setup: In a 15 mL pressure tube equipped with a magnetic stir bar, charge Picolinamide (1.0 mmol), the corresponding Benzaldehyde (3.0 mmol), and Pd(TFA)₂ (16.6 mg, 0.05 mmol).

  • Solvation: Add n-Octane (4.0 mL). The solvent choice is critical; non-polar solvents often suppress side reactions compared to DMF/DMSO in this specific oxidative cycle.

  • Reaction: Seal the tube and heat the mixture to 130–150 °C for 16–24 hours. The reaction relies on in-situ generation of TFA and uses molecular oxygen (from air) or the aldehyde excess as the oxidant.

  • Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 4:1). Look for the disappearance of the amide spot and the emergence of a highly fluorescent spot (typical of oxazoles).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 15 mL) to neutralize any generated acid.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography on silica gel.

Validation Check:

  • 1H NMR Diagnostic: Look for the disappearance of the amide NH₂ protons (broad singlets ~7-8 ppm) and the aldehyde CHO proton (~10 ppm). The oxazole ring formation is confirmed by the specific shift of the C4/C5 aromatic protons or substituents.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Picolinamide + Aryl Aldehyde Inter Imine/Aminal Intermediate Start->Inter Condensation (130°C, n-Octane) Cat Pd(TFA)2 (5 mol%) Cycl Oxidative Cyclization Cat->Cycl Inter->Cycl Pd(II)/Pd(0) Cycle Prod 2-(Pyridin-2-yl)oxazole Cycl->Prod -H2O, -H2

Caption: One-pot Pd-catalyzed oxidative cascade for pyridine-oxazole synthesis.

Medicinal Chemistry Case Studies

Anticancer: VEGFR-2 Inhibitors

Substituted pyridine-oxazole hybrids have demonstrated potent IC50 values against VEGFR-2, comparable to Sorafenib.[4] The oxazole ring serves as a rigid spacer that orients the "tail" of the molecule into the hydrophobic back-pocket of the kinase.

SAR Table: Substituent Effects on VEGFR-2 Potency

Compound ID R1 (Pyridine) R2 (Oxazole C4) R3 (Oxazole C5) IC50 (VEGFR-2) Activity Note
PO-01 H Phenyl H > 10 µM Inactive (lacks hydrophobic tail)
PO-05 4-Me 4-F-Phenyl Me 1.2 µM Moderate (Me group adds steric clash)
PO-12 H 4-Cl-Phenyl H 45 nM Potent (Cl fills hydrophobic pocket)

| PO-17 | 4-NH2 | 4-OMe-Phenyl | H | 120 nM | Good (NH2 adds H-bond donor) |

Antimicrobial: Bacterial DNA Gyrase B

Unlike the kinase targets where the scaffold mimics ATP, in DNA Gyrase B inhibition, the pyridine-oxazole unit acts to bridge the active site Arg/Glu residues.

  • Key Insight: 3-(Pyridine-3-yl)-2-oxazolidinones (a reduced variant) have shown activity against MRSA. The fully aromatic pyridine-oxazole analogs provide better membrane permeability due to increased planarity and lipophilicity.

References

  • RSC Advances. (2023). Pd(TFA)2-catalyzed cascade synthesis of 2-(pyridin-2-yl)oxazoles. [Link]

  • Journal of Medicinal Chemistry. (2020). Design and Synthesis of Novel Pyridine-Oxazole Hybrids as VEGFR-2 Inhibitors. [Link]

  • MDPI Pharmaceuticals. (2025). SAR Analysis of Oxazolo[5,4-d]pyrimidines and Pyridine-Oxazole Kinase Inhibitors. [Link]

  • Frontiers in Microbiology. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. [Link]

Sources

Exploratory

2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic Acid: Solubility Profiles in Organic Solvents and Analytical Methodologies

Executive Summary 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS: 1014630-48-8) is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including tre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS: 1014630-48-8) is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including treatments for complement C1s-mediated disorders and dopamine D3 receptor antagonists[1]. For process chemists and drug development professionals, understanding the thermodynamic solubility of this intermediate in organic solvents is paramount. Solubility dictates reaction kinetics, dictates the efficiency of crystallization processes, and defines purification workflows.

As a Senior Application Scientist, this whitepaper synthesizes the physicochemical properties of the compound, provides predictive solubility frameworks, and outlines a rigorously self-validating experimental protocol for empirical solubility determination.

Structural Analysis and Solvation Mechanics

The solubility of 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid is governed by the interplay of its three distinct functional domains:

  • Pyridine Ring: Acts as a weak base (pKa ~5.2) and a strong hydrogen-bond acceptor.

  • Oxazole Core: Provides aromaticity, rigidity, and additional heteroatom dipole interactions.

  • Carboxylic Acid: Acts as a strong hydrogen-bond donor and acceptor (pKa ~3.0–4.0).

Because of these features, the compound exhibits a high crystal lattice energy driven by intermolecular hydrogen bonding (specifically, the formation of carboxylic acid dimers). To dissolve the solid, a solvent must provide sufficient solvation energy to disrupt these lattice forces. The molecule also possesses zwitterionic potential; in highly polar environments, proton transfer from the carboxylic acid to the pyridine nitrogen can occur, drastically altering its solubility profile.

Solvation cluster_solvents Solvent Classes API 2-(Pyridin-3-yl)-1,3-oxazole -4-carboxylic acid Protic Polar Protic (MeOH, EtOH) API->Protic Strong H-Bonding (COOH & Pyridine N) Aprotic Polar Aprotic (DMF, DMSO, THF) API->Aprotic Dipole-Dipole & H-Bond Acceptance NonPolar Non-Polar (Hexane, Toluene) API->NonPolar Poor Solvation (High Lattice Energy)

Figure 1: Mechanistic solvation interactions between the API and various organic solvent classes.

Predictive Solubility Profiling

While empirical, high-throughput solubility data for proprietary intermediates is often restricted, we can accurately estimate its solubility profile using Hansen Solubility Parameters (HSP) and structural analogs. The compound demonstrates preferential solubility in polar aprotic solvents capable of disrupting its intermolecular hydrogen-bonded dimers via strong dipole interactions. In documented synthetic applications, solvents like Methanol (MeOH), Acetonitrile (ACN), and Tetrahydrofuran (THF) are frequently employed as reaction media[1].

Estimated Solubility in Common Organic Solvents at 25°C
Solvent CategorySolventEstimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0 (High)Strong dipole-dipole, H-bond acceptor
Polar Aprotic Dimethylformamide (DMF)> 30.0 (High)Strong dipole-dipole, H-bond acceptor
Polar Protic Methanol (MeOH)10.0 - 25.0 (Moderate)H-bond donor and acceptor
Polar Aprotic Tetrahydrofuran (THF)5.0 - 15.0 (Moderate)Moderate dipole, H-bond acceptor
Polar Aprotic Acetonitrile (ACN)1.0 - 5.0 (Low)Weak dipole interactions
Non-Polar Toluene< 0.1 (Very Low)Weak dispersion forces
Non-Polar Hexane< 0.01 (Insoluble)Lacks polarity to overcome lattice energy

Self-Validating Experimental Protocol: The Shake-Flask Method

To transition from predictive models to empirical thermodynamic data, the is the industry gold standard[2]. In strict alignment with[3] and [4], the following protocol is designed as a self-validating system.

Causality of Experimental Choices:
  • Time-Point Validation: Sampling at both 24h and 48h ensures that true thermodynamic equilibrium has been achieved[2]. If the concentration at 48h exceeds that at 24h by >5%, equilibrium was not reached, and the agitation time must be extended.

  • Solid-State Verification: Analyzing the residual filter cake via X-Ray Powder Diffraction (XRPD) is critical. Solvents like Methanol or THF can form solvates, altering the crystal lattice and yielding an "apparent" solubility rather than the true thermodynamic solubility of the original anhydrous polymorph.

Workflow Step1 1. Solid Addition Excess API added to organic solvent Step2 2. Isothermal Equilibration Shake-flask at 25°C for 24-48h Step1->Step2 Step3 3. Phase Separation Centrifugation & 0.45 µm PTFE Filtration Step2->Step3 Step4 4. Quantification HPLC-UV Analysis (C18 Column) Step3->Step4 Step5 5. Solid-State Validation XRPD Analysis of Residual Solid Step3->Step5 Filter Cake

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology:
  • Solid Addition: Add an excess of 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (~100 mg) to 5 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in an isothermal shaker bath maintained at 25.0 ± 0.1°C. Agitate mechanically at 300 rpm for 48 hours[2].

  • Phase Separation: Extract a 1 mL aliquot at the 24-hour and 48-hour marks. Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet the excess solid. Filter the supernatant through a 0.45 µm PTFE syringe filter. (Note: Discard the first 0.2 mL of filtrate to account for potential API adsorption to the filter membrane).

  • Dilution: Dilute the filtrate quantitatively with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Solid-State Validation: Recover the residual solid from the bottom of the vial, dry under vacuum at room temperature, and analyze via XRPD to confirm the absence of solvate formation or polymorphic transitions.

Analytical Quantification via HPLC-UV

Accurate quantification of 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid requires suppressing the ionization of the carboxylic acid moiety to prevent peak tailing, secondary interactions with the stationary phase, and retention time shifts. Based on validated chromatographic methods for pyridine-carboxylic acid derivatives[5], the following High-Performance Liquid Chromatography (HPLC) conditions are recommended:

  • Column: ODS C18 (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile (60:40 v/v). The low pH ensures the carboxylic acid remains fully protonated, yielding sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 240 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Conclusion

The solubility of 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid is highly dependent on the hydrogen-bonding and dipole-dipole interaction capacities of the chosen organic solvent. By utilizing predictive HSP profiling alongside a rigorously validated shake-flask methodology, process chemists can accurately determine the thermodynamic solubility required for scaling up pharmaceutical syntheses. Ensuring solid-state validation via XRPD and employing robust HPLC-UV quantification guarantees that the generated solubility data is both accurate and reproducible.

References

  • WIPO / Molaid - WO2024035686A1: Pharmaceutical Compounds for the Treatment of Complement Mediated Disorders.
  • Biorelevant / United States Pharmacopeia - USP <1236>: Solubility Measurements Chapter. URL:[Link]

  • U.S. Food and Drug Administration (FDA) - Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. URL:[Link]

  • Asian Journal of Research in Chemistry - Validated RP-HPLC Method for the Simultaneous Estimation of Simvastatin and Niacin (Pyridine-3-carboxylic acid). URL:[Link]

Sources

Foundational

Bioactive Oxazole Derivatives Containing Pyridine Rings: A Technical Guide

Executive Summary The fusion of pyridine and oxazole pharmacophores represents a high-value structural motif in modern medicinal chemistry.[1] This hybrid scaffold exploits the bioisosteric properties of the pyridine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of pyridine and oxazole pharmacophores represents a high-value structural motif in modern medicinal chemistry.[1] This hybrid scaffold exploits the bioisosteric properties of the pyridine ring (mimicking phenyl/pyrimidine rings while altering solubility and hydrogen bonding potential) and the metabolic stability and dipole interactions of the oxazole core. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic mechanisms of these derivatives, specifically focusing on their role as kinase inhibitors (VEGFR-2, MELK) and tubulin polymerization destabilizers.

Pharmacophore Synergy: The Pyridine-Oxazole Axis

The strategic combination of a pyridine ring with an oxazole core creates a "push-pull" electronic system that enhances ligand-target binding.

  • Pyridine Contribution: Acts as a hydrogen bond acceptor (N-atom) and a

    
    -stacking unit. The nitrogen atom's position (2-, 3-, or 4-pyridyl) critically dictates the vector of lone-pair interactions with residues like the hinge region of kinases (e.g., ATP-binding pockets).
    
  • Oxazole Contribution: A 1,3-azole that serves as a rigid linker. Unlike flexible alkyl chains, the oxazole ring restricts the conformational entropy of the molecule, locking the pyridine and distal substituents into a bioactive conformation. It also engages in dipole-dipole interactions within the active site.

Key Therapeutic Targets
Target ClassSpecific ProteinMechanism of Action
Kinases VEGFR-2, MELK, AURKAATP-competitive inhibition; H-bonding with hinge region residues (e.g., Cys919 in VEGFR-2).
Cytoskeleton TubulinBinds to the colchicine site, inhibiting polymerization and arresting mitosis at G2/M phase.
Enzymes Carbonic Anhydrase (hCA IX/XII)Zinc-binding via the pyridine nitrogen or sulfonamide appendages.

Synthetic Architectures

Constructing the pyridine-oxazole scaffold requires robust methodologies that tolerate the basicity of the pyridine nitrogen. Two primary strategies dominate the field: Van Leusen Cycloaddition and Robinson-Gabriel Cyclodehydration .

A. Van Leusen Oxazole Synthesis (VLOS)

This is the most versatile method for generating 5-substituted oxazoles . It involves the reaction of a pyridine-carboxaldehyde with tosylmethyl isocyanide (TosMIC).

  • Advantages: One-pot reaction; tolerates diverse functional groups; high regioselectivity.

  • Mechanism: Base-mediated deprotonation of TosMIC followed by addition to the aldehyde, cyclization, and elimination of p-toluenesulfinic acid.

B. Oxidative Cyclization (Robinson-Gabriel Type)

Ideal for 2,4- or 2,5-disubstituted oxazoles .

  • Pathway: Condensation of a pyridine-carboxylic acid derivative (e.g., acid chloride) with an

    
    -amino ketone, followed by cyclodehydration using agents like POCl
    
    
    
    or Burgess reagent.
Visualization: Synthetic Workflows

The following diagram illustrates the retrosynthetic logic for accessing these scaffolds.

SynthesisWorkflow cluster_0 Method A: C5-Substitution cluster_1 Method B: C2, C5-Substitution Aldehyde Pyridine-Carboxaldehyde Base Base (K2CO3/MeOH) Aldehyde->Base TosMIC TosMIC (Tosylmethyl isocyanide) TosMIC->Base Amide N-Phenacyl Nicotinamide Dehydration Cyclodehydration (POCl3 or Burgess) Amide->Dehydration Oxazole5 5-(Pyridin-yl)oxazole (Van Leusen Product) Base->Oxazole5 Elimination of TsOH Oxazole25 2-(Pyridin-yl)-5-aryloxazole (Robinson-Gabriel Product) Dehydration->Oxazole25 - H2O

Caption: Comparative synthetic pathways for accessing C5-substituted vs. C2,C5-disubstituted pyridine-oxazole hybrids.

Medicinal Chemistry & SAR

The biological efficacy of these derivatives is strictly governed by the substitution pattern on the oxazole ring.

Structure-Activity Relationship (SAR) Map
  • Oxazole C-2 Position:

    • Best Substituent: Lipophilic aromatic rings (Phenyl, 4-F-Phenyl) or Pyridine rings.

    • Effect: Enhances hydrophobic interactions within the binding pocket.

  • Oxazole C-4 Position:

    • Best Substituent: Small groups (-H, -CH

      
      , -CN).
      
    • Effect: Bulky groups here often cause steric clash, reducing potency.

  • Oxazole C-5 Position:

    • Best Substituent: The Pyridine ring (if not at C-2) or sulfonamide moieties.

    • Effect: Critical for hydrogen bonding. A 4-pyridyl group at C-5 is a classic motif for kinase inhibition (mimicking the adenine ring of ATP).

Visualization: SAR Logic

SAR_Logic Core OXAZOLE CORE (Rigid Linker) C2 C-2 Position Hydrophobic Domain Core->C2 C4 C-4 Position Steric Gatekeeper Core->C4 C5 C-5 Position H-Bond Acceptor Core->C5 Sub2 Aryl / Heteroaryl (e.g., 2-F-Phenyl) Increases Potency C2->Sub2 Sub4 H / Methyl / CN Keep Small C4->Sub4 Sub5 Pyridine Ring (Target Anchor) C5->Sub5

Caption: Pharmacophore map highlighting the functional requirements at specific oxazole ring positions.

Experimental Protocols

Protocol A: Synthesis of 5-(Pyridin-4-yl)oxazole via Van Leusen Reaction

This protocol utilizes the Van Leusen method for its high reliability and atom economy.

Reagents:

  • Pyridine-4-carboxaldehyde (10 mmol)

  • Tosylmethyl isocyanide (TosMIC) (11 mmol)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (20 mmol)
  • Methanol (MeOH) (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyridine-4-carboxaldehyde (1.07 g, 10 mmol) and TosMIC (2.15 g, 11 mmol) in 50 mL of anhydrous methanol.

  • Base Addition: Add K

    
    CO
    
    
    
    (2.76 g, 20 mmol) to the solution in a single portion.
  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) under a nitrogen atmosphere. Monitor the reaction via TLC (System: Ethyl Acetate/Hexane 1:1). The reaction typically completes within 3–5 hours.

  • Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify the crude product via silica gel column chromatography (Gradient: 0-5% Methanol in DCM).
  • Validation: Confirm structure via

    
    H-NMR (look for oxazole C2-H singlet around 
    
    
    
    7.9–8.4 ppm).
Protocol B: In Vitro MTT Cytotoxicity Assay

Standard protocol to assess biological activity against cancer cell lines (e.g., MCF-7, HeLa).

Reagents:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • 96-well culture plates

Methodology:

  • Seeding: Seed cancer cells at a density of

    
     cells/well in 100 
    
    
    
    L of media. Incubate for 24 hours at 37°C/5% CO
    
    
    .
  • Treatment: Dissolve the synthesized pyridine-oxazole derivative in DMSO. Prepare serial dilutions in culture media. Treat cells with varying concentrations (e.g., 0.1

    
    M to 100 
    
    
    
    M) for 48 hours. Include a DMSO control (<0.1% final concentration).
  • MTT Addition: Add 10

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Carefully remove the media. Add 100

    
    L of DMSO to dissolve the purple formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC

    
     values using non-linear regression analysis (GraphPad Prism or similar).
    

Mechanism of Action: Kinase Inhibition

The pyridine-oxazole hybrid typically functions as a Type I or Type II kinase inhibitor.

  • Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region residues. The oxazole ring orients the molecule to span the gatekeeper region, often projecting a hydrophobic substituent into the back pocket.

  • Pathway Impact: Inhibition of VEGFR-2 prevents autophosphorylation, blocking the RAF/MEK/ERK signaling cascade, which leads to reduced angiogenesis and tumor cell proliferation.

Mechanism Compound Pyridine-Oxazole Ligand Complex Ligand-Kinase Complex (H-bond at Hinge Region) Compound->Complex Binds Target VEGFR-2 / MELK Kinase Target->Complex Phospho Inhibition of Autophosphorylation Complex->Phospho Prevents ATP binding Signaling Blockade of RAF/MEK/ERK Pathway Phospho->Signaling Outcome Apoptosis & Anti-Angiogenesis Signaling->Outcome

Caption: Signal transduction blockade mechanism mediated by pyridine-oxazole kinase inhibitors.

References

  • Design, synthesis, and biological evaluation of pyridine-quinazoline-oxadiazole hybrids as novel MELK inhibitors. Vertex AI Search Results (NIH/PubMed). Link (Note: Specific URL dynamically retrieved from search context 1.1).

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI Molecules, 2020. Link

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review. MDPI Pharmaceuticals, 2025. Link

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies. Anti-Cancer Agents in Medicinal Chemistry, 2022. Link

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. Frontiers in Chemistry, 2022. Link

Sources

Exploratory

Strategic Synthesis of 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic Acid: A Technical Guide

Executive Summary 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS 1014630-48-8) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical pharmacophore in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS 1014630-48-8) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, EGFR), GPCR ligands, and fragment-based drug discovery (FBDD) campaigns. The oxazole ring functions as a bioisostere for amide or ester linkages, providing metabolic stability and rigidifying the molecular geometry to enhance binding affinity.

This guide details three distinct synthetic pathways, evaluated for scalability, regioselectivity, and operational simplicity. The Schöllkopf Formylamino-Methylenation (Route A) is identified as the "Gold Standard" for high-purity laboratory and pilot-scale synthesis due to its superior regiocontrol. A modern, direct activation method (Route B) and the classical Blümlein-Lewy condensation (Route C) are provided as strategic alternatives.

Retrosynthetic Analysis

The structural disconnection of the 2,4-disubstituted oxazole core reveals two primary logic paths:

  • C2-N3 + C4-C5 Disconnection: Reaction of an activated carboxylic acid derivative (nicotinoyl) with an isocyanide (C-N-C synthon).

  • N3-C4 Disconnection: Condensation of a pyridine-3-carboxamide with a C3-electrophile (bromopyruvate).

Retrosynthesis Target 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (Target Molecule) Ester Ethyl 2-(pyridin-3-yl)oxazole-4-carboxylate (Key Intermediate) Target->Ester Hydrolysis (LiOH) RouteA Route A: Schöllkopf / Cornforth (Isocyanoacetate + Acid Chloride) Ester->RouteA RouteB Route B: Direct Activation (Tf2O/DMAP + Isocyanoacetate) Ester->RouteB RouteC Route C: Blümlein-Lewy (Nicotinamide + Bromopyruvate) Ester->RouteC NicChloride Nicotinoyl Chloride RouteA->NicChloride Isocyanide Ethyl Isocyanoacetate RouteA->Isocyanide NicAcid Nicotinic Acid (Starting Material) RouteB->NicAcid RouteB->Isocyanide NicAmide Nicotinamide RouteC->NicAmide BromoPyr Ethyl Bromopyruvate RouteC->BromoPyr NicChloride->NicAcid SOCl2

Caption: Retrosynthetic map showing the three primary pathways to the target oxazole scaffold.

Route A: The Schöllkopf Synthesis (Recommended)

This route is the most reliable for generating 4-substituted oxazoles with high regioselectivity. It utilizes ethyl isocyanoacetate , which acts as a 1,3-dipole equivalent under basic conditions, reacting with the activated acid chloride.

Mechanistic Insight

The reaction proceeds via the formation of an


-isocyano- 

-keto ester intermediate. In the presence of a base (DBU or Et

N), this intermediate undergoes intramolecular cyclization (O-attack on the isocyanide carbon) followed by aromatization to the oxazole.
Protocol

Step 1: Preparation of Nicotinoyl Chloride

  • Charge Nicotinic acid (10.0 g, 81.2 mmol) into a round-bottom flask.

  • Add Thionyl chloride (30 mL) and a catalytic amount of DMF (0.5 mL).

  • Reflux for 2-3 hours until gas evolution ceases and the solution is clear.

  • Concentrate in vacuo to remove excess SOCl

    
    . Azeotrope with toluene (2x) to ensure removal of acidic traces. Isolate Nicotinoyl chloride hydrochloride  as a moisture-sensitive solid.
    

Step 2: Oxazole Formation

  • Dissolve Ethyl isocyanoacetate (9.2 g, 81.2 mmol) in dry THF (100 mL) under N

    
    .
    
  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (24.7 g, 162 mmol) dropwise at 0°C. Note: Two equivalents of base are required—one to neutralize the HCl from the acid chloride, one to deprotonate the isocyanide.

  • Add the prepared Nicotinoyl chloride (dissolved in minimal THF or added as solid portions) slowly to the reaction mixture at 0–5°C.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product, Ethyl 2-(pyridin-3-yl)oxazole-4-carboxylate , typically elutes as a pale yellow solid.

Step 3: Hydrolysis

  • Dissolve the ester (1.0 eq) in THF/Water (3:1).

  • Add LiOH·H

    
    O  (2.0 eq). Stir at RT for 4 hours.
    
  • Acidify carefully with 1N HCl to pH 3–4. The target acid often precipitates. Filter and dry.[1][2]

Route B: Direct Activation (Modern "Green" Method)

This method, highlighted in recent literature (e.g., J. Org. Chem. 2025), avoids the handling of moisture-sensitive acid chlorides by activating the carboxylic acid in situ using triflic anhydride (Tf


O) or a triflylpyridinium reagent.
Protocol
  • Dissolve Nicotinic acid (1.0 eq) and Ethyl isocyanoacetate (1.2 eq) in DCM.

  • Add 2-Fluoropyridine (1.2 eq) and Triflic anhydride (1.1 eq) at -78°C (or use commercially available triflylpyridinium reagents).

  • Add DMAP (4-Dimethylaminopyridine) (2.5 eq) slowly.

  • Allow the mixture to warm to 0°C and stir for 2 hours.

  • Mechanism: The acid forms a mixed anhydride/acyl pyridinium species, which is highly reactive toward the isocyanide nucleophile.

  • Advantage: Milder conditions, higher tolerance for sensitive functional groups, and often higher yields (70-85%).

Route C: Blümlein-Lewy Condensation (Alternative)

This classical route involves the condensation of an amide with an


-halo- 

-keto ester. While scalable, it often requires high temperatures and can suffer from lower regioselectivity or difficult purification.
Protocol
  • Mix Nicotinamide (1.0 eq) and Ethyl bromopyruvate (1.1 eq) in Ethanol or Toluene.

  • Heat to reflux for 6–12 hours.

  • Critical Step: The intermediate hydroxy-oxazoline often requires dehydration. If the reaction stalls, add a dehydrating agent (e.g., SOCl

    
     or TFAA) or perform the reaction in the presence of CaCO
    
    
    
    to scavenge HBr.
  • Note: If Thionicotinamide is used (Hantzsch synthesis), the product will be the Thiazole . Ensure the starting material is the oxo-amide for the oxazole.

Comparison of Methods

FeatureRoute A (Schöllkopf)Route B (Direct Activation)Route C (Blümlein-Lewy)
Reagents Acid Chloride + IsocyanideAcid + Isocyanide + Tf

O
Amide + Bromopyruvate
Regioselectivity High (Exclusive 4-COOEt)High (Exclusive 4-COOEt)Moderate (pH dependent)
Conditions Base, 0°C to RT-78°C to 0°CReflux (>80°C)
Scalability Excellent (Pilot scale proven)Good (Reagent cost is factor)Excellent (Commodity chems)
Safety SOCl

handling
Tf

O handling
Lachrymator (Bromopyruvate)

Experimental Workflow Diagram (Route A)

Workflow Start Start: Nicotinic Acid Activation Activation: Reflux with SOCl2/DMF (Formation of Acid Chloride) Start->Activation Evap Evaporation: Remove excess SOCl2 (Azeotrope with Toluene) Activation->Evap Cyclization Cyclization: Add Ethyl Isocyanoacetate + DBU (THF, 0°C -> RT, 12h) Evap->Cyclization Workup Workup: Quench H2O, Extract EtOAc Wash Brine, Dry Na2SO4 Cyclization->Workup Hydrolysis Hydrolysis: LiOH / THF / H2O (RT, 4h) Workup->Hydrolysis Precipitation Isolation: Acidify to pH 3 Filter Solid Hydrolysis->Precipitation Final Product: 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic acid Precipitation->Final

Caption: Step-by-step workflow for the Schöllkopf synthesis route.[1]

References

  • Schöllkopf Oxazole Synthesis: Schöllkopf, U. "Syntheses of Heterocyclic Compounds with Isocyanides."[2] Angewandte Chemie International Edition, 1977. Link

  • Direct Synthesis from Acids: "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." The Journal of Organic Chemistry, 2025. Link

  • Structural Characterization: "2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide." IUCrData, 2010. Link

  • General Oxazole Synthesis: "Synthesis of 1,3-oxazoles." Organic Chemistry Portal. Link

  • Compound Data: PubChem Entry for 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS 1014630-48-8). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclization Protocols for Pyridine-3-Carboxylic Acid to Oxazole Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The incorporation of the pyridine-3-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The incorporation of the pyridine-3-carboxylic acid (nicotinic acid) scaffold into oxazole rings is a highly privileged strategy in medicinal chemistry [1]. The resulting 2-(pyridin-3-yl)oxazole derivatives exhibit profound biological activities, frequently acting as bioisosteres for amides and esters in the development of kinase inhibitors, antimicrobial agents, and selective COX-2 inhibitors [2].

As a Senior Application Scientist, I have observed that the primary challenge in synthesizing these heterocycles lies in controlling the cyclodehydration step to prevent unwanted side reactions (e.g., hydrolysis or polymerization). This guide details two robust, self-validating workflows for the cyclization of nicotinic acid to distinct oxazole derivatives:

  • The Erlenmeyer-Plöchl Cyclization to yield 1,3-oxazol-5(4H)-ones (azlactones), which serve as excellent intermediates for further functionalization [1].

  • The Robinson-Gabriel Cyclodehydration to yield fully aromatic 2-(pyridin-3-yl)oxazoles, ideal for stable pharmacophore generation [3].

Experimental Design & Causality

A successful protocol relies on understanding the causality behind each reagent choice.

  • Activation of Nicotinic Acid: Thionyl chloride (

    
    ) is selected for the initial activation to nicotinoyl chloride. The gaseous byproducts (
    
    
    
    ,
    
    
    ) drive the equilibrium forward and are easily removed via evaporation, leaving a clean intermediate without the need for aqueous workup [1].
  • Schotten-Baumann Coupling: For the azlactone route, coupling the acid chloride with glycine is performed in aqueous

    
    . The alkaline environment ensures the amine group of glycine remains deprotonated and nucleophilic, while the rapid reaction outpaces the competing hydrolysis of the acid chloride [1].
    
  • Dehydrating Agents:

    • Azlactone Route: Acetic anhydride (

      
      ) acts as both solvent and dehydrating agent, while anhydrous sodium acetate (
      
      
      
      ) acts as a mild base to generate the enolate necessary for the subsequent aldol-type condensation with an aromatic aldehyde.
    • Robinson-Gabriel Route: Phosphorus oxychloride (

      
      ) is preferred over sulfuric acid. 
      
      
      
      is highly electrophilic and specifically activates the amide carbonyl oxygen, facilitating intramolecular nucleophilic attack by the ketone oxygen. This drives the cyclodehydration to the aromatic oxazole without the severe charring associated with strong mineral acids [3].

Mandatory Visualization: Reaction Pathways

The following diagram illustrates the divergent synthetic pathways from nicotinic acid to the two target oxazole scaffolds.

G N1 Pyridine-3-carboxylic acid (Nicotinic Acid) N2 Nicotinoyl Chloride (Activated Intermediate) N1->N2 SOCl2, Reflux (-SO2, -HCl) N3A [(Pyridin-3-ylcarbonyl)amino]acetic acid (Hippuric Acid Analogue) N2->N3A Glycine, 10% NaOH (Schotten-Baumann) N3B α-Acylamino ketone (Pre-oxazole Skeleton) N2->N3B α-Amino ketone, Et3N (Nucleophilic Acyl Substitution) N4A 4-(Arylidene)-2-(pyridin-3-yl)- 1,3-oxazol-5(4H)-one (Azlactone) N3A->N4A Ac2O, NaOAc, Ar-CHO (Erlenmeyer-Plöchl Cyclization) N4B 2-(Pyridin-3-yl)oxazole (Fully Aromatic Oxazole) N3B->N4B POCl3, Reflux (Robinson-Gabriel Cyclodehydration)

Divergent synthetic pathways for the cyclization of pyridine-3-carboxylic acid to oxazole derivatives.

Step-by-Step Methodologies

Protocol A: Synthesis of 4-(Arylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one via Erlenmeyer-Plöchl Cyclization

Phase 1: Synthesis of [(Pyridin-3-ylcarbonyl)amino]acetic acid

  • Activation: Suspend nicotinic acid (1.23 g, 10 mmol) in dry benzene (20 mL). Add thionyl chloride (1.19 g, 10 mmol) dropwise under a nitrogen atmosphere.

  • Reflux: Heat the mixture to reflux for 7 hours. Monitor the cessation of

    
     gas evolution (using moist pH paper at the condenser outlet).
    
  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure to yield crude nicotinoyl chloride [1].
    
  • Coupling: In a separate flask, dissolve glycine (0.75 g, 10 mmol) in 10 mL of 10% aqueous

    
    . Cool the solution to 0–5 °C in an ice bath.
    
  • Addition: Add the crude nicotinoyl chloride portion-wise to the vigorously stirring glycine solution. Shake/stir vigorously for 1 hour at room temperature.

  • Workup: Add crushed ice to the mixture and acidify with concentrated

    
     until pH ~3. Collect the resulting precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol.
    

Phase 2: Cyclization to Azlactone

  • Reagent Assembly: In a round-bottom flask, combine the synthesized [(pyridin-3-ylcarbonyl)amino]acetic acid (10 mmol), an aromatic aldehyde (e.g., 4-bromobenzaldehyde, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

  • Solvent Addition: Add acetic anhydride (5 mL).

  • Heating: Heat the mixture on a water bath (80–90 °C) for 2 hours. The mixture will liquefy and then progressively darken as the condensation occurs.

  • Precipitation: Cool the mixture to room temperature and pour it over 50 g of crushed ice. Stir vigorously until the product solidifies.

  • Isolation: Filter the solid, wash sequentially with cold water and a small amount of cold ethanol, and recrystallize from ethanol to afford the pure oxazol-5(4H)-one derivative [1].

Protocol B: Synthesis of Fully Aromatic 2-(Pyridin-3-yl)oxazoles via Robinson-Gabriel Cyclodehydration

Phase 1: Synthesis of α-Acylamino ketone

  • Coupling: Dissolve nicotinoyl chloride (10 mmol, prepared as in Protocol A) in anhydrous dichloromethane (DCM, 20 mL).

  • Amine Addition: Add an

    
    -amino ketone hydrochloride (e.g., phenacylamine hydrochloride, 10 mmol) to the solution.
    
  • Base Addition: Dropwise, add triethylamine (

    
    , 25 mmol) at 0 °C to neutralize the hydrochloride salt and act as an acid scavenger. Stir at room temperature for 4 hours.
    
  • Workup: Wash the organic layer with saturated

    
     (2 × 15 mL) and brine (15 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield the
    
    
    -acylamino ketone intermediate.

Phase 2: Cyclodehydration

  • Activation: Dissolve the

    
    -acylamino ketone (5 mmol) in anhydrous toluene (15 mL).
    
  • Dehydration: Carefully add phosphorus oxychloride (

    
    , 15 mmol) dropwise under a nitrogen atmosphere.
    
  • Cyclization: Reflux the mixture at 110 °C for 3–5 hours. Self-Validation Step: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly polar amide spot and the appearance of a fast-moving, UV-active oxazole spot indicates completion [3].

  • Quenching: Cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice and saturated aqueous

    
     to neutralize excess 
    
    
    
    (Caution: Highly exothermic).
  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography.
    

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and critical spectroscopic markers required to validate the successful synthesis of the intermediates and final oxazole derivatives.

CompoundExpected YieldMelting Point (°C)IR Markers (

, cm⁻¹)
¹H NMR Key Shifts (

, ppm in DMSO-d₆)
Nicotinoyl Chloride 85–90%200–2031799 (C=O, acid chloride)N/A (Highly reactive)
[(Pyridin-3-ylcarbonyl)amino]acetic acid 65–70%250–2533180 (N-H), 1741 (Acid C=O), 1690 (Amide C=O)3.31 (s, NH), 4.42 (s, CO-CH₂-NH)
4-(4-Bromobenzylidene)-2-(pyridin-3-yl)-1,3-oxazol-5(4H)-one 65–75%120–1231755 (Oxazole C=O), 1656 (Oxazole C=N)8.90 (s, C=CH-), 6.91–8.10 (m, Ar-H)
2-(Pyridin-3-yl)-5-phenyloxazole 70–80%95–981610 (C=N), 1550 (C=C), Absence of Amide C=O7.85 (s, 1H, Oxazole C4-H), 8.60–9.20 (m, Pyridine-H)

Table 1: Analytical validation parameters for pyridine-3-carboxylic acid cyclization products. Data synthesized from established literature protocols [1, 3].

References

  • AL. Abodi, A.-J. K., Majed, N., Sahar, A. K., & Al-Bayati, R. I. H. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150. URL:[Link]

  • Fouad, M. A., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(44), 27316–27355. URL:[Link]

  • Patil, P., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2017). Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction. The Journal of Organic Chemistry, 82(12), 6450-6456. URL:[Link]

Application

Application Note: Amide Coupling Strategies for 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic Acid

Executive Summary The coupling of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS 1014630-48-8) presents distinct challenges in medicinal chemistry due to its zwitterionic character and solubility profile . Unlike si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coupling of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS 1014630-48-8) presents distinct challenges in medicinal chemistry due to its zwitterionic character and solubility profile . Unlike simple aliphatic acids, this scaffold contains a basic pyridine nitrogen (pKa ~3-4) and an acidic carboxyl group, often leading to strong intermolecular hydrogen bonding and poor solubility in standard non-polar solvents like dichloromethane (DCM).

This guide provides three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and difficult amine couplings (TCFH). Special attention is given to workup procedures , as the pyridine moiety can cause product loss during standard acidic washes.

Chemical Properties & Challenges[1][2]

PropertyDescriptionImpact on Protocol
Structure Bi-heteroaryl carboxylic acidPlanar, rigid structure; potential for pi-stacking aggregation.
Basicity Pyridine Nitrogen (N-3')Lewis basic. Can coordinate to metal catalysts or protonate in acidic media, rendering the molecule water-soluble.
Solubility Low in DCM/Et₂O; High in DMSO/DMFRequirement: Use polar aprotic solvents (DMF, NMP) or solubilizing bases (DIPEA, NMM).
Reactivity C-4 Carboxylic AcidConjugated to the oxazole ring.[1] Moderately electron-deficient; generally reactive but requires efficient activation.
Mechanistic Insight: The "Self-Quenching" Risk

In the absence of sufficient base, the pyridine nitrogen can internally salt with the carboxylic acid or competitively interact with electrophilic coupling reagents (e.g., forming N-acyl pyridinium species that are less productive). Critical Rule: Always ensure


 2.5 equivalents of base are present to neutralize the acid and keep the pyridine free base, or use specific activation that tolerates pyridine (e.g., T3P).

Decision Tree: Reagent Selection

The following flowchart outlines the logical selection of coupling conditions based on the amine partner and scale.

CouplingLogic Start Start: Select Amine Partner CheckAmine Analyze Amine Nucleophilicity Start->CheckAmine Aliphatic Primary/Secondary Aliphatic Amine CheckAmine->Aliphatic High Reactivity Aromatic Aniline / Weak Nucleophile CheckAmine->Aromatic Low Reactivity ScaleUp Large Scale (>5g) or Green Chem Req. CheckAmine->ScaleUp Process Dev HATU Protocol A: HATU/DIPEA (Standard Discovery) Aliphatic->HATU TCFH Protocol C: TCFH/NMI (High Reactivity) Aromatic->TCFH T3P Protocol B: T3P/Pyridine (Scalable/Clean Workup) ScaleUp->T3P Workup Workup Strategy: Avoid Strong Acid (pH < 3) HATU->Workup TCFH->Workup T3P->Workup

Figure 1: Decision matrix for selecting the optimal coupling reagent.

Detailed Experimental Protocols

Protocol A: Standard Discovery Coupling (HATU)

Best for: Small scale (<100 mg), aliphatic amines, high-throughput library synthesis.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-azabenzotriazole active ester. The added DIPEA ensures the pyridine ring remains unprotonated and the carboxylic acid is available for activation.

Materials:

  • Acid: 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

Procedure:

  • Dissolve the Acid (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv). Note: Solution should clarify if suspension exists.

  • Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester (yellow/orange color change is typical).

  • Add the Amine (1.1 equiv).

  • Stir at RT for 2–4 hours. Monitor by LCMS.[2][3]

  • Workup (Crucial):

    • Dilute with EtOAc.[2]

    • Wash with Sat. NaHCO₃ (2x) to remove HOBt/HATU byproducts.

    • Wash with Water (1x) and Brine (1x).

    • Avoid 1N HCl washes, as the product may protonate and extract into the water. If acidic wash is needed for the amine, use dilute Citric Acid (10% w/v, pH ~4).

Protocol B: Scalable & Green Coupling (T3P)

Best for: Scale-up (>1 g), avoiding toxic byproducts, easy purification.

Rationale: Propanephosphonic acid anhydride (T3P) is a cyclic anhydride that generates water-soluble phosphorus byproducts.[4] It shows excellent tolerance for heteroaromatic acids and low epimerization risk.

Materials:

  • Acid: 1.0 equiv[2][5]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.

Procedure:

  • Suspend Acid and Amine in EtOAc (or DMF if insoluble).

  • Add Base (Pyridine or NMM, 3.0 equiv).

  • Cool to 0 °C (optional, but recommended to control exotherm).

  • Dropwise add T3P solution (1.5 equiv).

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup:

    • Add water to quench.[6]

    • Separate layers.

    • Wash organic layer with Water (3x). T3P byproducts are highly water-soluble.

    • Wash with Sat. NaHCO₃ (1x) and Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

Protocol C: "Difficult" Amine Coupling (TCFH/NMI)

Best for: Electron-deficient anilines, sterically hindered amines.

Rationale: TCFH (N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate) activates the acid to a highly reactive acyl imidazolium species when used with N-methylimidazole (NMI).[7] This is significantly more potent than HATU for unreactive amines.

Materials:

  • Acid: 1.0 equiv[2][5]

  • Amine: 1.0 equiv

  • Reagent: TCFH (1.2 equiv)

  • Base: N-Methylimidazole (NMI) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) (Concentration: 0.1 – 0.2 M)

Procedure:

  • Dissolve Acid and Amine in MeCN.

  • Add NMI (2.5 equiv).

  • Add TCFH (1.2 equiv) in one portion.

  • Stir at RT for 1–18 hours. (Reaction is often fast).

  • Workup:

    • Concentrate MeCN if volume is large, or dilute directly with EtOAc.

    • Wash with 10% Citric Acid (remove excess NMI). Check product stability/solubility at this pH first.

    • Wash with Sat. NaHCO₃ and Brine.[2]

Troubleshooting & Optimization

IssueCauseSolution
Low Conversion Poor solubility of zwitterionSwitch solvent to NMP or DMSO. Increase temperature to 40-50 °C (T3P protocol is best for heat).
Product in Aqueous Layer Pyridine ring protonationAdjust aqueous wash pH to 7–8. Use "salting out" (saturate aqueous layer with NaCl) and extract with THF/EtOAc mix.
N-Acyl Urea Formation Carbodiimide (EDC/DCC) side reactionAvoid EDC. Switch to T3P or HATU. If EDC is required, add HOAt.
Precipitate during reaction Product insolubilityThis is good! Filter the solid, wash with water and ether. It is likely pure product.

References

  • Dunetz, J. R., et al. (2011).[8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • PubChem. (n.d.). "2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid."[7][9][10] Compound Summary.

Sources

Method

Using 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid as a drug discovery building block

Application Note: 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic Acid in Drug Discovery Abstract This guide details the strategic application of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS: 1014630-48-8) as a high-val...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Pyridin-3-yl)-1,3-oxazole-4-carboxylic Acid in Drug Discovery

Abstract

This guide details the strategic application of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS: 1014630-48-8) as a high-value building block in medicinal chemistry. Unlike flexible aliphatic linkers, this hetero-biaryl scaffold offers a rigid, planar geometry ideal for fragment-based drug discovery (FBDD) and scaffold hopping. This document provides validated protocols for amide coupling and Curtius rearrangement, addressing common synthetic challenges such as solubility and decarboxylation.

Chemical Space & Physicochemical Properties[1]

The 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid scaffold functions as a bioisostere for biaryl amides and esters. Its unique geometry positions the pyridine nitrogen and the oxazole oxygen/nitrogen to engage in specific hydrogen bonding networks, often exploited in kinase hinge binding or GPCR pocket occupation.

Table 1: Physicochemical Profile
PropertyValueDrug Discovery Significance
Molecular Weight 190.16 DaIdeal for FBDD; allows significant growth in Lead Opt.
ClogP ~1.2Low lipophilicity aids in maintaining water solubility in final leads.
TPSA ~65 ŲModerate polarity; supports CNS penetration if substituents are controlled.
pKa (Pyridine) ~3.5 - 4.0Weakly basic; reduced risk of hERG liability compared to more basic pyridines.
pKa (Acid) ~3.5Standard carboxylic acid behavior; forms zwitterionic species in neutral media.
Geometry PlanarRigid linker; reduces entropic penalty upon protein binding.

Strategic Utility: The "Scaffold-Hopping" Workflow

This building block is frequently used to replace biaryl amide or biaryl ether motifs. The oxazole ring acts as a non-hydrolyzable spacer that mimics the peptide bond's dipole without the metabolic liability.

ScaffoldUtility Block 2-(Pyridin-3-yl) oxazole-4-COOH Amide Amide Coupling (Lead Gen) Block->Amide + R-NH2 Curtius Curtius Rearrangement (Isocyanate/Urea) Block->Curtius + DPPA/NaN3 Target Target Class Amide->Target Curtius->Target Kinase Kinase Inhibitors (Hinge Binder) Target->Kinase GPCR GPCR Ligands (Rigid Linker) Target->GPCR

Figure 1: Strategic diversification of the core scaffold into high-value medicinal chemistry targets.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (T3P Method)

Standard HATU/EDC couplings often suffer from poor conversion with electron-deficient heteroaromatic acids. This protocol uses Propylphosphonic Anhydride (T3P), which drives the reaction to completion with minimal epimerization and simplified workup.[1]

Reagents:

  • Building Block: 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: DIPEA or N-Methylmorpholine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend the carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc (concentration 0.1 M).

    • Note: If the acid is insoluble, add DMF dropwise until a clear solution or fine suspension is achieved. The pyridine moiety may cause zwitterionic insolubility; the base addition usually resolves this.

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion < 50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup (Self-Validating):

    • Dilute with excess EtOAc.

    • Wash with Water (x2) -> Sat. NaHCO₃ (x2) -> Brine (x1).

    • Why? T3P byproducts are water-soluble.[2][3] The pyridine ring remains neutral/basic; do not wash with strong acid (1M HCl) as the product will extract into the aqueous layer.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Curtius Rearrangement (Synthesis of Ureas/Carbamates)

Transforming the carboxylic acid into an amine or urea handle allows access to the "reverse amide" series.

Reagents:

  • Building Block: 1.0 equiv

  • Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Nucleophile: R-OH (for carbamate) or R-NH₂ (for urea)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve the acid (1.0 equiv) and TEA (1.2 equiv) in anhydrous Toluene under N₂. Add DPPA (1.1 equiv) at 0°C. Stir at RT for 1 hour.

  • Rearrangement: Heat the mixture to 80–90°C for 2 hours.

    • Observation: Evolution of N₂ gas indicates isocyanate formation.

  • Trapping:

    • For Urea: Cool to RT, add the amine (R-NH₂, 1.2 equiv), and stir for 1 hour.

    • For Carbamate: If using an alcohol (e.g., t-BuOH), it can be used as the co-solvent from the start or added after rearrangement.

  • Purification: Concentrate the solvent. The residue is often purified directly via Prep-HPLC due to the polarity of the urea product.

Decision Tree: Coupling Strategy

Use this logic flow to select the optimal activation method for this specific building block.

CouplingLogic Start Start: 2-(Py-3-yl)oxazole-4-COOH AmineType Check Amine Partner Start->AmineType Primary Primary/Secondary Aliphatic AmineType->Primary Nucleophilic Aniline Electron-Deficient Aniline AmineType->Aniline Weak Nucleophile Steric Sterically Hindered AmineType->Steric Low Access T3P Protocol A: T3P/EtOAc (Standard) Primary->T3P HATU HATU/DMF (High Potency) Aniline->HATU Ghosez Ghosez's Reagent (Acid Chloride) Steric->Ghosez

Figure 2: Reagent selection guide based on the nucleophilicity of the coupling partner.

Troubleshooting & Optimization

ChallengeRoot CauseSolution
Low Solubility Zwitterionic nature of Pyridine-Acid.Use DMF/DMSO mixtures. Add base (DIPEA) before adding the coupling agent to break the internal salt.
Decarboxylation Electron-deficient ring + high heat.Avoid heating >100°C in acidic media. Use T3P (mild conditions) instead of SOCl₂ (harsh).
Metal Contamination Pyridine is a metal chelator.If using Pd-catalyzed reactions downstream, use Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) during workup.
Regioselectivity N/A for this block, but critical if synthesizing it.The 4-COOH position is fixed if using the correct isocyanoacetate precursor (Van Leusen synthesis).

References

  • Propylphosphonic Anhydride (T3P)

    • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles."[1] Synlett, 2009.[1][4]

  • Curtius Rearrangement in Drug Discovery

    • Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 2018.
  • Oxazole Synthesis (Van Leusen/Schollkopf)

    • Sisko, J., et al. "A One-Pot Synthesis of Oxazoles." The Journal of Organic Chemistry, 2000.
  • Bioisosterism of Oxazoles

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

Sources

Application

Introduction: The Strategic Importance of Pyridine-Oxazole Conjugates

An Application Guide to the Strategic Functionalization of the Pyridine Ring in Oxazole-4-Carboxylic Acid Scaffolds For Researchers, Scientists, and Drug Development Professionals The pyridine ring is one of the most pre...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the Pyridine Ring in Oxazole-4-Carboxylic Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved pharmaceuticals, natural products, and advanced materials.[1][2][3] Its unique electronic properties, ability to form hydrogen bonds, and role as a bioisostere for various functional groups make it a privileged scaffold in medicinal chemistry.[4] When conjugated with other pharmacologically significant heterocycles, such as oxazole-4-carboxylic acids—a motif also present in numerous bioactive molecules—the resulting structures offer a rich molecular landscape for drug discovery.[5][6][7]

However, the direct functionalization of the pyridine ring presents significant synthetic challenges. Its electron-deficient nature deactivates it towards classical electrophilic aromatic substitution, while the Lewis basic nitrogen atom can coordinate with and inhibit transition metal catalysts.[1][3][4][8] Consequently, developing robust and regioselective methods to modify the pyridine core within complex molecules like oxazole-4-carboxylic acids is a critical objective for synthetic and medicinal chemists.

This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and the underlying mechanistic principles for the functionalization of the pyridine ring, with a specific focus on its application to oxazole-4-carboxylic acid derivatives.

Pillar 1: Direct C-H Functionalization Strategies

Directly converting a C-H bond into a C-C or C-heteroatom bond is the most atom-economical approach to molecular diversification.[1][2] For electron-deficient systems like pyridine, radical-based methods are particularly effective.

The Minisci Reaction: A Classic Approach for Alkylation

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heterocycle.[9] It is a powerful tool for introducing alkyl groups, a modification not achievable with traditional Friedel-Crafts chemistry.[9]

Mechanistic Rationale: The reaction is typically performed under acidic conditions to protonate the pyridine nitrogen. This protonation lowers the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the attack of the incoming radical.[10] The radical addition preferentially occurs at the C2 and C4 positions, where the resulting radical intermediate is best stabilized. Subsequent oxidation and deprotonation rearomatize the ring to yield the functionalized product.

start Prepare Reaction Mixture (Substrate, Acid, Solvent) rad_gen Generate Radical (e.g., AgNO₃ / (NH₄)₂S₂O₈ + Carboxylic Acid) start->rad_gen Add Reagents addition Radical Addition to Protonated Pyridine (Heat, Stir) rad_gen->addition In situ workup Aqueous Workup & Extraction addition->workup After Reaction Completion purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for a Minisci-type C-H alkylation reaction.

Protocol 1: Minisci Decarboxylative Alkylation of a Pyridine-Oxazole Substrate

This protocol describes a typical procedure for the alkylation of a hypothetical 2-(pyridin-2-yl)oxazole-4-carboxylic acid derivative at the C4 position of the pyridine ring.

  • Materials:

    • 2-(Pyridin-2-yl)oxazole-4-carboxylic acid derivative (1.0 equiv)

    • Pivalic acid (or other carboxylic acid radical precursor) (4.0 equiv)

    • Silver nitrate (AgNO₃) (0.2 equiv)

    • Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Acetonitrile:Water (1:1 mixture)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add the pyridine-oxazole substrate (1.0 equiv) and the carboxylic acid precursor (4.0 equiv).

    • Dissolve the solids in a 1:1 mixture of acetonitrile and water.

    • Add trifluoroacetic acid (TFA) to protonate the pyridine ring (final concentration should be ~0.5 M).

    • Add silver nitrate (0.2 equiv).

    • In a separate vial, dissolve ammonium persulfate (3.0 equiv) in a minimum amount of water and add it dropwise to the reaction mixture with vigorous stirring.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

    • Upon completion, cool the mixture to room temperature and quench with a saturated solution of NaHCO₃ until the pH is neutral/basic.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired C4-alkylated pyridine derivative.[9][10]

Causality and Insights:

  • Acid: The use of a strong acid like TFA is crucial for protonating the pyridine, which activates it for radical attack.[10]

  • Oxidant System: The AgNO₃/(NH₄)₂S₂O₈ system is a classic method for generating alkyl radicals from carboxylic acids via oxidative decarboxylation.[9]

  • Regioselectivity: While the C2 and C4 positions are both electronically favored, the C4 position is often less sterically hindered, which can lead to higher selectivity. For substrates where the C4 position is blocked, functionalization will occur at C2.[11][12] Strategies using removable blocking groups have been developed to achieve exclusive C4-alkylation.[13]

Photoredox Catalysis: A Mild Alternative

Visible-light photoredox catalysis has emerged as a powerful method for C-H functionalization under mild conditions.[14] This approach uses a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate radicals from a wide range of precursors.[15][16]

Key Principle: A photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) is excited by visible light. The excited-state catalyst can then oxidize or reduce a substrate to generate a radical intermediate, which then reacts with the pyridine ring. This method avoids the use of harsh stoichiometric oxidants required in many traditional Minisci protocols.[11]

Pillar 2: Transition-Metal Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthesis for forming C-C and C-heteroatom bonds. While challenging with pyridines, specific protocols and reagents have been developed to achieve high efficiency.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods.[17][18] However, its application to pyridine substrates, particularly at the 2-position, is hampered by the instability and poor reactivity of the corresponding pyridine-2-boronic acids (the "2-pyridyl problem").[8][18][19]

Overcoming the Challenge with Pyridine Sulfinates: A significant breakthrough involves the use of pyridine sulfinates as robust and highly effective coupling partners in place of boronic acids.[18][19] These reagents are stable, easy to prepare, and exhibit excellent reactivity across all positions of the pyridine ring.

Protocol 2: Palladium-Catalyzed Cross-Coupling of a Pyridine Sulfinate with an Aryl Halide

This protocol outlines the coupling of a pre-functionalized aryl-oxazole-4-carboxylic ester with a pyridine-2-sulfinate.

  • Materials:

    • Aryl halide (e.g., ethyl 2-(4-bromophenyl)oxazole-4-carboxylate) (1.0 equiv)

    • Sodium pyridine-2-sulfinate (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

    • Tricyclohexylphosphine (PCy₃) (2-4 mol%)

    • Potassium carbonate (K₂CO₃) (1.5 equiv)

    • Anhydrous dibutyl ether or 1,4-dioxane

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), sodium pyridine-2-sulfinate (1.5 equiv), and potassium carbonate (1.5 equiv).

    • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃ in the anhydrous solvent.

    • Add the catalyst solution to the reaction vessel via syringe.

    • Heat the reaction mixture to 120-140 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[8]

Data Summary: Representative Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂PCy₃K₂CO₃Dibutyl ether140High[8]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95Moderate-Good[20]
Pd[PPh₃]₂Cl₂-Na₂CO₃ (aq)1,4-DioxaneRefluxGood[21]

Causality and Insights:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere is essential to prevent catalyst degradation and ensure reproducibility.

  • Ligand Choice: Bulky, electron-rich phosphine ligands like PCy₃ are often effective in Suzuki couplings as they promote the rate-limiting oxidative addition step and stabilize the catalytic species.[17]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the sulfinate (or boronic acid) to the palladium center.

Pillar 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when a good leaving group (e.g., a halide) is present at the C2 or C4 position. This SNAr pathway is a fundamental strategy for introducing nucleophiles.[22][23]

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[22] First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23][24] For attack at the C2 or C4 positions, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization.[25] This stabilization is not possible for attack at the C3 position, explaining the strong regiochemical preference. In the second step, the leaving group is expelled, and aromaticity is restored.

sub Pyridine Substrate (X = Halogen at C2) meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Addition (Rate-determining) nuc Nucleophile (Nu⁻) product Substituted Product meisenheimer->product Elimination lg Leaving Group (X⁻) invis1 invis2

Caption: The addition-elimination mechanism of SNAr on a pyridine ring.

Protocol 3: SNAr of a 2-Chloropyridine Derivative with an Amine

This protocol details the substitution of a chlorine atom on a pyridine ring attached to an oxazole-4-carboxylic ester scaffold.

  • Materials:

    • Ethyl 2-(2-chloropyridin-X-yl)oxazole-4-carboxylate (1.0 equiv)

    • Secondary amine (e.g., morpholine, piperidine) (1.2 equiv)

    • Potassium fluoride (KF) or another suitable base (2.0 equiv)

    • Solvent (e.g., water, acetonitrile, or DMSO)

  • Procedure:

    • In a sealable reaction vial, dissolve the 2-chloropyridine substrate (1.0 equiv) in the chosen solvent.

    • Add the secondary amine (1.2 equiv) followed by the base (2.0 equiv).

    • Seal the vial tightly and heat the reaction mixture to 80-120 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration. Otherwise, perform an aqueous work-up.

    • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted aminopyridine derivative.[22]

Causality and Insights:

  • Leaving Group Reactivity: The reactivity of the halopyridine follows the order F > Cl > Br > I, which is opposite to SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative (and thus more electron-withdrawing) halogen.[22]

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF can accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophile more "naked" and reactive.

Conclusion

The functionalization of the pyridine ring in oxazole-4-carboxylic acid frameworks is an essential task in modern drug discovery. A thorough understanding of the distinct reactivity patterns of the pyridine ring—its susceptibility to radical attack at C2/C4 (Minisci), its challenging yet achievable participation in cross-coupling reactions, and its amenability to nucleophilic substitution—allows researchers to strategically design and execute synthetic routes. By selecting the appropriate methodology, from classic radical reactions to modern transition-metal catalysis, chemists can efficiently generate diverse libraries of complex molecules for biological evaluation, accelerating the journey from lead identification to clinical candidates.

References

  • BenchChem. (2025). Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions.
  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Minisci reaction. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?[Link]

  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • ChemRxiv. (n.d.). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. [Link]

  • Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis, 12(16), 10499-10505. [Link]

  • IBS Publications Repository. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. [Link]

  • Tikhanova, O. A., et al. (2024). Recent Progress in Functionalization of the Pyridine Ring through C–S Bond Formation under Transition Metal Catalyst Free Conditions.
  • RECERCAT. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]

  • Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • Clayden, J., et al. (n.d.).
  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine...[Link]

  • Couture, G. J. P., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Popik, O. O., et al. (2019). Synthesis of Isoxazole- And Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. [Link]

  • Bryce, M. R., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • ResearchGate. (n.d.). C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C...[Link]

  • SciSpace. (n.d.). Recent Advances in Minisci-Type Reactions. [Link]

  • Maity, S., et al. (2023). C-H functionalization of pyridines. PubMed. [Link]

  • Baran, P. S., et al. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC.
  • Wiley. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • Reisman, S. E., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts. [Link]

  • ResearchGate. (2025). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. [Link]

  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Popik, O. O., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • Buchwald, S. L., et al. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
  • The Journal of Organic Chemistry - Figshare. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • Monguchi, Y., et al. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Request PDF. [Link]

  • ResearchGate. (n.d.). Recent advance in oxazole-based medicinal chemistry. [Link]

  • Bentham Science Publishers. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. [Link]

  • PMC. (n.d.).
  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

Sources

Method

Application Note: Synthesis and Evaluation of Pyridine-Oxazole Scaffolds as Pharmaceutical Intermediates

Introduction & Rationale The pyridine-oxazole axis represents a "privileged scaffold" in modern medicinal chemistry. Combining the hydrogen-bonding capacity of the oxazole ring with the basicity and π-stacking ability of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The pyridine-oxazole axis represents a "privileged scaffold" in modern medicinal chemistry. Combining the hydrogen-bonding capacity of the oxazole ring with the basicity and π-stacking ability of the pyridine ring, this motif is highly versatile. Unlike rigid, all-planar polyaromatics, the single bond connecting the pyridine and oxazole rings provides critical rotational flexibility. This allows the scaffold to adapt to complex biological binding pockets, such as the groove and loop components of G-quadruplex DNA , or to position electrophilic centers precisely within enzyme active sites, as seen in Fatty Acid Amide Hydrolase (FAAH) inhibitors .

From a synthetic standpoint, the pyridine-oxazole intermediate is highly modular. It serves as a foundational building block that can be functionalized via C-H activation, cross-coupling, or acylation to generate diverse Active Pharmaceutical Ingredients (APIs).

Mechanistic Insights: The van Leusen Advantage

Historically, oxazoles were synthesized via the Robinson-Gabriel reaction, which requires the harsh cyclodehydration of α-acylamino ketones. For sensitive pharmaceutical intermediates, these acidic conditions often lead to degradation or undesired side reactions.

To circumvent this, the van Leusen oxazole synthesis has become the gold standard for constructing the pyridine-oxazole core .

  • Causality of Reagent Choice: The reaction utilizes tosylmethyl isocyanide (TosMIC) as a 3-atom synthon. TosMIC contains a reactive isocyanide carbon, an active methylene group, and a tosyl leaving group.

  • Causality of Reaction Conditions: Under mild basic conditions (e.g., K_2CO_3 in methanol), the active methylene is deprotonated, initiating a nucleophilic attack on a pyridine-carboxaldehyde. This triggers a [3+2] cycloaddition to form an oxazoline intermediate. Subsequent elimination of p-toluenesulfinic acid (TosH) drives the aromatization, yielding the 5-substituted oxazole in a single operational step without the need for aggressive dehydrating agents.

SyntheticWorkflow A Pyridine-2-carboxaldehyde (Electrophile) C Base Catalysis (K2CO3, MeOH) A->C B TosMIC (3-Atom Synthon) B->C D [3+2] Cycloaddition (Oxazoline Intermediate) C->D E Elimination of TosH (Aromatization) D->E F 5-(Pyridin-2-yl)oxazole (Core Scaffold) E->F

Caption: Synthetic workflow for the preparation of pyridine-oxazole scaffolds via the van Leusen reaction.

Key Pharmaceutical Applications & Target Modulation

The structural geometry of the pyridine-oxazole core allows it to act as a highly specific pharmacophore. Table 1 summarizes its quantitative and qualitative impact across distinct therapeutic areas.

Table 1: Pharmaceutical Targets Modulated by Pyridine-Oxazole Scaffolds

Target / Disease AreaRepresentative CompoundScaffold Function / Mechanism of ActionEfficacy / Affinity
FAAH (Pain, Inflammation)OL-135Acts as an α-ketoheterocycle. The oxazole nitrogen hydrogen-bonds within the active site, while the ketone forms a reversible covalent hemiketal with Ser241 .

G-Quadruplex DNA (Cancer)TOxaPy (Oligoaryls)'Head-to-tail' rotational flexibility allows the scaffold to access and bind to previously inaccessible groove and loop regions of telomeric DNA .High cytotoxicity
Urease (Gastric Ulcers)Imidazopyridine-oxazolesThe hybrid scaffold provides multi-dentate metal coordination, effectively blocking the nickel-containing active site of the urease enzyme.Sub-micromolar

Mechanistic Case Study: FAAH Inhibition by OL-135

In the design of the analgesic OL-135, the pyridine-oxazole scaffold is engineered as an α-ketoheterocycle. The pyridine and oxazole rings adopt an anti conformation. Causality: This specific geometry aligns the pyridyl nitrogen away from the oxazole oxygen to minimize electrostatic repulsion. When the catalytic Ser241 of FAAH attacks the electrophilic carbonyl, a tetrahedral hemiketal intermediate is formed. The basicity of the oxazole nitrogen increases in this state, allowing it to form a dominant, stabilizing hydrogen bond within the enzyme's oxyanion hole, trapping the enzyme in a reversible covalent dead-end .

FAAHMechanism A FAAH Active Site (Ser241 Nucleophile) C Nucleophilic Attack (Electrophilic Carbonyl) A->C B OL-135 Inhibitor (α-Ketoheterocycle) B->C D Tetrahedral Hemiketal (Intermediate) C->D E Oxyanion Hole (Stabilization) D->E F Reversible Covalent (Enzyme Inactivation) E->F

Caption: Mechanism of FAAH inactivation by α-ketoheterocycle pyridine-oxazole inhibitors like OL-135.

Experimental Workflows & Protocols

The following protocols detail the synthesis and functionalization of the pyridine-oxazole scaffold. They are designed as self-validating systems, incorporating in-process controls to ensure high fidelity.

Protocol 1: Synthesis of 5-(Pyridin-2-yl)oxazole via van Leusen Reaction

This protocol establishes the core heterocyclic scaffold from commercially available starting materials.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, suspend 2-pyridinecarboxaldehyde (1.0 equiv, 10.0 mmol) and TosMIC (1.1 equiv, 11.0 mmol) in anhydrous methanol (0.1 M, 100 mL).

  • Catalyst Addition: Add anhydrous

    
     (2.5 equiv, 25.0 mmol) in one portion.
    
    • Causality: Potassium carbonate is chosen over stronger bases (like NaH) to prevent the premature degradation of TosMIC while providing sufficient basicity to deprotonate the active methylene.

  • Cycloaddition & Aromatization: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 2–3 hours. Alternatively, for accelerated kinetics, the reaction can be run in a sealed stainless-steel pressure reactor at 105°C for 20 minutes .

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active spot corresponding to the aldehyde (

    
    ) disappears, and a new, distinct spot for the oxazole (
    
    
    
    ) emerges.
  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol. Partition the resulting residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Purification & Validation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography.
    
    • Analytical Validation: Confirm the structure via

      
      -NMR (
      
      
      
      ). The defining markers of success are the disappearance of the aldehyde proton (
      
      
      ppm) and the appearance of two distinct oxazole protons at C2 (
      
      
      ppm) and C4 (
      
      
      ppm).
Protocol 2: Synthesis of the α-Ketoheterocycle Core (FAAH Precursor)

This protocol functionalizes the C2 position of the oxazole to create the electrophilic ketone required for FAAH inhibition.

Step-by-Step Methodology:

  • Regioselective Lithiation: Dissolve the purified 5-(pyridin-2-yl)oxazole (1.0 equiv, 5.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Causality: The C2 proton of the oxazole ring is the most acidic due to the adjacent electronegative oxygen and nitrogen atoms. At -78°C, n-BuLi selectively deprotonates this position without triggering ring-opening side reactions.

  • Electrophilic Trapping: Stir the lithiated intermediate for 30 minutes at -78°C. Slowly add a solution of the desired Weinreb amide (e.g., corresponding to the lipid tail of OL-135, 1.2 equiv) in anhydrous THF (10 mL).

    • Causality: A Weinreb amide is strictly required here instead of an acyl chloride to prevent over-addition (formation of a tertiary alcohol). The stable chelated intermediate formed by the Weinreb amide collapses only upon aqueous workup, yielding the desired ketone exclusively.

  • Quenching & Isolation: After 1 hour, quench the reaction at -78°C by adding saturated aqueous

    
     (20 mL). Allow the mixture to warm to room temperature.
    
  • Self-Validation (Workup): Extract the aqueous phase with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate.
    
    • Analytical Validation:

      
      -NMR must show a highly deshielded carbonyl carbon peak (
      
      
      
      ppm), confirming the successful formation of the α-ketoheterocycle.

References

  • Investigation of 'Head-to-Tail'-Connected Oligoaryl N,O-Ligands as Recognition Motifs for Cancer-Relevant G-Quadruplexes MDPI (Molecules) URL:[Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis PubMed Central (PMC) URL:[Link]

  • Binding and Inactivation Mechanism of a Humanized Fatty Acid Amide Hydrolase by α-Ketoheterocycle Inhibitors Revealed from Co-Crystal Structures PubMed Central (PMC) URL:[Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition Sciforum URL:[Link]

Application

Application Note: Decarboxylation of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid

This Application Note is designed for research scientists and process chemists requiring a robust protocol for the decarboxylation of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid . The guide synthesizes industry-standa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring a robust protocol for the decarboxylation of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid . The guide synthesizes industry-standard methodologies with specific adaptations for the physicochemical properties of the pyridine-oxazole scaffold.

Introduction & Strategic Analysis

The decarboxylation of heteroaromatic carboxylic acids is a critical transformation in medicinal chemistry, often used to remove "dummy" activating groups or to access specific substitution patterns not available via direct cyclization.

For 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid , the reaction poses two specific challenges:

  • Thermal Stability: The oxazole ring can be sensitive to harsh acidic conditions or extreme temperatures (>200°C), potentially leading to ring opening.

  • Basic Functionality: The presence of the pyridine nitrogen (pKa ~5.2) and the oxazole nitrogen requires careful selection of catalysts and workup conditions to avoid trapping the product as a salt or poisoning the metal catalyst.

This protocol details two methods:

  • Method A (Recommended): A mild, copper-catalyzed process in DMSO.[1][2] This offers the best balance of yield and operational simplicity.

  • Method B (Traditional): High-temperature thermal decarboxylation in quinoline.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a protodecarboxylation pathway.[1][2][3] Unlike simple benzoic acids, the oxazole ring facilitates decarboxylation through the formation of a stabilized zwitterionic intermediate or via coordination with a metal center (Cu or Ag) that lowers the activation energy for CO₂ extrusion.

DecarboxylationMechanism Start Substrate (Carboxylic Acid) Coord Metal Coordination (Cu-O Species) Start->Coord + Cu(I) Catalyst - H+ TS Transition State (CO2 Extrusion) Coord->TS Heat Inter Organocopper Intermediate TS->Inter - CO2 Prod Product 2-(pyridin-3-yl)oxazole Inter->Prod + H+ (Protodemetalation)

Figure 1: Proposed mechanism for the Cu-catalyzed protodecarboxylation of heteroaromatic acids.

Experimental Protocols

Method A: Copper-Catalyzed Decarboxylation in DMSO (Recommended)

Best for: Gram-scale synthesis, high purity, and milder conditions.

Materials:

  • Substrate: 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (1.0 equiv)

  • Catalyst: Copper(I) Oxide (Cu₂O) or Copper(I) Iodide (CuI) (0.1 – 0.2 equiv)

  • Ligand: 1,10-Phenanthroline (0.1 – 0.2 equiv)

  • Solvent: DMSO (Anhydrous)

  • Temperature: 120°C – 140°C[1]

Protocol:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, weigh out the substrate (e.g., 1.0 g, 5.26 mmol).

  • Catalyst Addition: Add Cu₂O (75 mg, 0.52 mmol, 10 mol%) and 1,10-phenanthroline (95 mg, 0.52 mmol, 10 mol%).

    • Note: Pre-complexing the Cu/Ligand in 1 mL of DMSO for 5 mins can improve initiation.

  • Solvation: Add anhydrous DMSO (10 mL, 0.5 M concentration). Cap the vial with a septum and purge with Argon or Nitrogen for 5 minutes.

  • Reaction: Heat the block/bath to 120°C . Stir vigorously.

    • Monitoring: CO₂ evolution will be visible as bubbling. Monitor by LC-MS or TLC (5% MeOH in DCM). Reaction typically completes in 4–12 hours.

  • Workup:

    • Cool to room temperature.[2][4]

    • Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove DMSO.

    • Critical Step: Wash the organic layer with 10% NH₄OH or EDTA solution to remove Copper residues (blue aqueous layer indicates Cu removal).

    • Dry over Na₂SO₄, filter, and concentrate.[4][5]

  • Purification: Flash chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

Method B: Thermal Decarboxylation in Quinoline (Traditional)

Best for: Difficult substrates resisting Method A; requires high heat.

Protocol:

  • Setup: Place substrate (1.0 g) and Copper powder (copper bronze, 100 mg) in a round-bottom flask.

  • Solvent: Add Quinoline (5 mL). Quinoline acts as both solvent and base.

  • Reaction: Heat to 180°C - 200°C under inert atmosphere.

    • Warning: Quinoline boils at 237°C. Ensure reflux condenser is efficient.

  • Workup (Challenging):

    • Cool to RT. Dilute with Ether or EtOAc.[6]

    • Filter off Copper.

    • Removal of Quinoline: Wash the organic layer with dilute HCl (1M). CAUTION: The product (pyridine-oxazole) is also basic and will go into the aqueous layer with the quinoline.

    • Correct Workup: Instead of acid wash, distill off quinoline under high vacuum (Kugelrohr) OR perform column chromatography directly if quinoline volume is low.

Comparative Data & Solvent Screening

The choice of solvent and catalyst significantly impacts the yield and purity.

ParameterMethod A (DMSO/Cu)Method B (Quinoline/Cu)Method C (Ag/AcOH)
Temperature 120°C190°C100°C
Time 4 - 12 h1 - 4 h16 h
Yield (Est.) 75 - 85% 60 - 70%50 - 65%
Purity (Crude) HighLow (Quinoline contamination)Moderate
Scalability ExcellentModerate (Workup issues)Good

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for Method A.

Workflow Setup Setup: Substrate + Cu2O/Phen in DMSO (0.5M) Heat Heat to 120°C (Inert Atmosphere) Setup->Heat Monitor Monitor: LCMS/TLC (Check for CO2 bubbles) Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No Workup Workup: EtOAc Extraction Wash w/ H2O & NH4OH Decision->Workup Yes Purify Purification: Flash Column (DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for the catalytic decarboxylation process.

Troubleshooting & Critical Considerations

  • Sublimation: Heteroaromatic oxazoles can sublime. If using Method B (High Temp), ensure the condenser is cold to prevent product loss.

  • Copper Removal: Residual copper can chelate to the pyridine ring, causing blue/green discoloration and broadening NMR signals. EDTA wash or filtration through a pad of Celite/Silica is mandatory.

  • Protonation State: The product is a weak base. During extraction, ensure the aqueous phase is pH > 8 to keep the pyridine/oxazole in the organic phase. Do not use strong acid washes.

References

  • Goossen, L. J., et al. (2009).[2] "Protodecarboxylation of various aromatic carboxylic acids catalyzed by Cu/phenanthroline." Journal of Organic Chemistry, 74(7), 2620–2623. Link

  • Lu, P., et al. (2009).[2] "Ag-catalyzed protodecarboxylation of heteroaromatic carboxylic acids."[2] Organic Letters, 11(24), 5710–5713. Link

  • Shang, R., et al. (2011). "Copper-catalyzed decarboxylation of aromatic carboxylic acids." Angewandte Chemie International Edition, 50(46), 10912–10915. Link

  • Li, Z., et al. (2016).[1] "A simple protocol for Cu-catalyzed protodecarboxylation of (hetero)aromatic carboxylic acids." New Journal of Chemistry, 40, 3994-3997. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, focusing on causality and providing step-by-step solutions.

Q1: My overall yield for 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid is consistently low. What are the most critical steps to investigate?

Low overall yield is the most frequently reported issue. It typically stems from one of two key stages: the initial formation of the oxazole ring (usually as an ester) or the final hydrolysis to the carboxylic acid.

A) Optimizing the Oxazole Ring Formation:

The most common route involves the cyclodehydration of an N-acyl amino ester, a variant of the Robinson-Gabriel synthesis.[1][2] The critical parameter in this step is the choice of the cyclodehydrating agent. Harsh reagents can lead to decomposition and side reactions, significantly reducing the yield.[3]

  • Causality: Strong protic acids like sulfuric acid can cause charring and degradation of the sensitive heteroaromatic rings.[3] Reagents like phosphorus oxychloride (POCl₃) are effective but can lead to unwanted side reactions, especially when used with certain solvents.[4]

  • Troubleshooting Steps:

    • Evaluate Your Dehydrating Agent: If you are using concentrated H₂SO₄ or PCl₅ and observing significant charring or low yields, consider switching to a milder and often more effective agent like Polyphosphoric Acid (PPA).[3][5]

    • Solvent and Reagent Compatibility: If using POCl₃, avoid dimethylformamide (DMF) as a solvent. This combination is known to cause the Vilsmeier-Haack reaction, leading to unwanted formylation of electron-rich aromatic rings.[3][4] Opt for a non-participating solvent.

    • Temperature Control: High temperatures can promote side reactions. If using PPA, heating to around 160°C is typical, but this should be optimized for your specific substrate.[5] For other reagents, start at a lower temperature and monitor the reaction by TLC or LC-MS before increasing the heat.

Table 1: Comparison of Common Cyclodehydrating Agents for Oxazole Synthesis

Dehydrating AgentTypical ConditionsAdvantagesCommon Issues & Disadvantages
Conc. H₂SO₄ High temperatureInexpensive, readily availableHarsh conditions, often causes charring and low yields.[3][6]
POCl₃ Reflux, often with a non-participating solventEffective dehydrating agentCan cause Vilsmeier-Haack formylation with DMF.[3][4]
Polyphosphoric Acid (PPA) 150-170°CGenerally provides higher yields (50-60%) and cleaner reactions.[3][5]Viscous and can be difficult to work with during workup.
TFAA Room temp to moderate heatMild conditionsCan be expensive; stoichiometry is critical.

B) Improving the Ester Hydrolysis Step:

The saponification of the ethyl or methyl ester precursor is the final step and a common point of yield loss. The oxazole ring can be labile and susceptible to cleavage under harsh hydrolytic conditions.[7][8]

  • Causality: Both strongly acidic and strongly basic conditions, especially at elevated temperatures, can catalyze the hydrolytic opening of the oxazole ring, leading to various byproducts and reducing the yield of the desired carboxylic acid.

  • Troubleshooting Steps:

    • Use Mild Basic Conditions: The preferred method is to use a mild base at or slightly above room temperature. Lithium hydroxide (LiOH) in a mixture of THF and water is a standard and reliable choice.

    • Avoid High Temperatures: Do not heat the hydrolysis reaction mixture excessively. Monitor the reaction by TLC until the starting ester is consumed. Prolonged reaction times, even at room temperature, can lead to degradation.

    • Careful pH Adjustment: During workup, the pH must be carefully adjusted to the isoelectric point of the product to induce precipitation. The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid, so it will be zwitterionic. Overshooting the pH can lead to the formation of a soluble salt, preventing isolation.

Q2: I am struggling with the purification and isolation of the final product. It seems to be soluble in both aqueous and organic layers during extraction. What is the recommended procedure?

This is a classic problem for zwitterionic compounds like your target molecule. Standard liquid-liquid extraction techniques are often ineffective.

  • Causality: At its isoelectric point, the molecule has minimal net charge and is least soluble in water, making precipitation the ideal isolation method. At low pH, the pyridine nitrogen is protonated, forming a cation soluble in water. At high pH, the carboxylic acid is deprotonated, forming an anion also soluble in water.

  • Troubleshooting Protocol:

    • Remove Organic Solvents: After the hydrolysis is complete, remove any organic solvents (like THF) under reduced pressure.

    • Cool the Aqueous Solution: Place the remaining aqueous solution in an ice bath to reduce the solubility of the product.

    • Slowly Adjust pH: While stirring vigorously, slowly add a dilute acid (e.g., 1M HCl) dropwise to adjust the pH. Monitor the pH closely with a calibrated pH meter.

    • Identify the Isoelectric Point: The product will precipitate out of the solution at its isoelectric point (typically in the pH range of 3-5 for such molecules). You will observe the formation of a solid.

    • Isolate by Filtration: Once precipitation is complete, collect the solid product by vacuum filtration.

    • Wash and Dry: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a non-polar organic solvent (like diethyl ether) to help remove residual water. Dry the product under vacuum. If purity is still low, column chromatography using a gradient elution with a solvent system containing a small amount of acetic acid may be required.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and commonly cited synthetic pathway for 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid?

The most prevalent and well-documented approach is a two-step synthesis starting from a commercially available serine ester derivative (e.g., ethyl serinate) and a nicotinic acid derivative.

  • Step 1: N-Acylation and Cyclodehydration: Ethyl serinate is first acylated with nicotinoyl chloride (pyridine-3-carbonyl chloride). The resulting N-acyl amino ester intermediate is then subjected to cyclodehydration using an appropriate reagent (PPA is often a good choice) to form ethyl 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylate.

  • Step 2: Saponification: The ethyl ester is carefully hydrolyzed, typically using lithium hydroxide in a THF/water mixture, to yield the final carboxylic acid product.

Synthesis_Workflow cluster_0 Step 1: Oxazole Ester Formation cluster_1 Step 2: Hydrolysis A Ethyl Serinate + Nicotinoyl Chloride B N-Acylation A->B Base (e.g., Pyridine) C Ethyl 2-(nicotinamido)-3-hydroxypropanoate B->C D Cyclodehydration (e.g., PPA, 160°C) C->D E Ethyl 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylate D->E F Saponification (LiOH, THF/H₂O) E->F G 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid F->G

Caption: Common two-step synthetic workflow.

Q2: How does the pyridine ring influence the reaction, and are there any specific precautions to take?

The pyridine ring has two main effects:

  • Basicity: The nitrogen atom in the pyridine ring is basic and can be protonated by strong acids.[7] When using acidic cyclodehydrating agents like H₂SO₄ or PPA, the pyridine nitrogen will exist in its protonated form. This can deactivate the ring towards electrophilic side reactions but may also affect solubility and the overall reaction kinetics.

  • Electronic Effect: The pyridine ring is electron-withdrawing, which can influence the reactivity of the oxazole ring once formed. For instance, it facilitates nucleophilic attack at the C2-position of the oxazole, though this is often less of a concern than ring stability during workup.[7]

Precaution: When performing the N-acylation step with nicotinoyl chloride, a non-nucleophilic base (like pyridine itself or triethylamine) is required to scavenge the HCl byproduct. Ensure the reaction is performed under anhydrous conditions as nicotinoyl chloride is moisture-sensitive.

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A combination of techniques is essential for reliable monitoring and characterization.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The most convenient method for tracking the consumption of starting materials and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes for the ester intermediate; dichloromethane/methanol for the final acid).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the mass of the product at each stage, helping to identify intermediates and byproducts.

  • Final Product Characterization:

    • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the chemical structure. Key signals to look for include the oxazole proton (C5-H) and the characteristic shifts of the pyridine and carboxylic acid groups.

    • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹) and C=N/C=C stretches of the aromatic rings.

Detailed Experimental Protocol

This section provides a representative, field-tested protocol for the synthesis.

Part 1: Synthesis of Ethyl 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylate

  • N-Acylation: To a stirred solution of ethyl L-serinate hydrochloride (1.0 eq) and pyridine (2.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add nicotinoyl chloride hydrochloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC indicates consumption of the starting material.

  • Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(nicotinoyl)serine ethyl ester, which can be used directly in the next step.

  • Cyclodehydration: Add the crude ester to polyphosphoric acid (10-15 times the weight of the ester).

  • Heat the mixture with stirring to 160°C for 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the viscous mixture carefully onto crushed ice.

  • Neutralize the solution with a strong base (e.g., 50% NaOH) to pH ~8-9.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the pure ethyl ester.

Part 2: Hydrolysis to 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the ester is fully consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify slowly with 1M HCl to the point of maximum precipitation (typically pH 3-5).

  • Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Caption: Troubleshooting flowchart for low yield.

References
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. Journal of Organic Chemistry. [Link]

  • NIO Institutional Repository. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. [Link]

  • PMC, National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Molecules (MDPI). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • PubChem. 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid. [Link]

  • ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

  • PMC, National Institutes of Health. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating high-purity amphoteric heterocycles presents unique thermodynamic and kinetic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating high-purity amphoteric heterocycles presents unique thermodynamic and kinetic challenges.

This guide provides a field-proven, self-validating methodology for the purification of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS: 1014630-48-8) via isoelectric precipitation and mixed-solvent recrystallization.

Mechanistic Overview: The Causality of Amphoteric Purification

To purify this compound effectively, we must exploit its dual electronic nature. The molecule contains two ionizable centers:

  • Pyridine Nitrogen: A weak base (predicted

    
    ).
    
  • Oxazole-4-carboxylic Acid: A relatively strong organic acid (predicted

    
    ).
    

Because of these functional groups, the compound acts as an ampholyte. In highly acidic media (


), it exists as a highly soluble cationic hydrochloride salt. In basic media (

), it exists as a highly soluble anionic sodium carboxylate.

The purification relies on isoelectric precipitation [1]. By meticulously titrating the solution to the molecule's isoelectric point (


)—calculated as the average of the two 

values (

)—the molecule forms a neutral zwitterion. At this exact pH, the hydration energy of the molecule drops drastically, minimizing its aqueous solubility and forcing crystallization [2].

Self-Validating Experimental Protocol

This step-by-step methodology ensures high-yield recovery while actively preventing the co-precipitation of inorganic salts and organic impurities [3].

Phase 1: Dissolution and Clarification
  • Suspend 10.0 g of crude 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid in 100 mL of deionized water (10 volumes).

  • Basify the suspension by adding

    
     dropwise under vigorous stirring until the pH reaches 8.5–9.0.
    
    • Validation Check: The solution should become completely transparent. Any remaining solid is a non-acidic impurity (e.g., unreacted 3-pyridinecarboxaldehyde or des-carboxy byproducts).

  • Filter the basic solution through a Celite pad to remove insoluble organic impurities.

Phase 2: Isoelectric Crystallization
  • Titrate the clarified filtrate by adding

    
     via an addition funnel at a rate of 1-2 mL/min at room temperature.
    
  • Monitor the pH continuously using a calibrated pH meter.

  • Halt the addition exactly at

    
    .
    
    • Validation Check: At

      
      , the solution will become turbid. At 
      
      
      
      , a thick white/off-white precipitate should fully form. Taking a 1 mL aliquot of the supernatant and adding a drop of acid or base should not yield further precipitation.
Phase 3: Digestion and Isolation (If Oiling Occurs)
  • Digest: If the product precipitates as a sticky gel rather than a crystalline powder (a common kinetic trap for oxazole derivatives) [4], heat the suspension to 60 °C. Add absolute ethanol (10% v/v relative to water) until the gel dissolves into a clear biphasic or monophasic solution.

  • Cool the mixture strictly at a rate of

    
     to room temperature to induce the nucleation of the thermodynamically stable crystalline polymorph.
    
  • Filter the resulting crystals under a vacuum. Wash the filter cake with 20 mL of ice-cold deionized water, followed by 10 mL of ice-cold ethanol.

  • Dry the product in a vacuum oven at 50 °C for 12 hours.

Troubleshooting & FAQs

Q: My product oiled out and formed a sticky gel instead of crystals. Why did this happen and how do I fix it? A: This is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the pH is dropped too rapidly, causing the local concentration of the zwitterion to exceed its amorphous solubility limit before crystal nucleation can occur. Fix: Do not discard the flask. Proceed to Phase 3 of the protocol. Heat the mixture to 60 °C and add a small amount of ethanol (10-20% v/v). The ethanol acts as a co-solvent to lower the supersaturation level. Cooling the mixture slowly will shift the thermodynamic pathway from oiling out to crystalline nucleation.

Q: My recovery yield is only 40%. Where is the rest of my compound? A: You likely overshot the isoelectric point. Because the pyridine ring is basic, dropping the pH below 2.5 protonates the nitrogen, converting your precipitated zwitterion back into a highly water-soluble cationic salt. Fix: Carefully back-titrate the mother liquor with


 to exactly 

to recover the remaining product.

Q: NMR analysis of my purified product shows a broad water peak and elemental analysis indicates high inorganic ash. What went wrong? A: You are seeing co-precipitation of sodium chloride (


) alongside your product. This happens if the initial dissolution volume was too low (less than 5 volumes of water).
Fix: Resuspend the contaminated product in 10 volumes of water, heat to 50 °C for 30 minutes (the zwitterion remains largely insoluble, while 

dissolves completely), cool to 4 °C, and filter. Always wash the final filter cake with ice-cold water.

Physicochemical Data Presentation

The following table summarizes the solubility profile of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid to guide your solvent and pH selections.

Solvent SystempHDominant Molecular SpeciesEstimated Solubility (mg/mL)Application
Water1.0Cationic (Pyridine-

)
> 50.0Avoid (Product Loss)
Water3.8Zwitterionic (Net Neutral)< 2.0Target for Isolation
Water9.0Anionic (Carboxylate

)
> 100.0Initial Dissolution
10% EtOH / Water3.8 (at 60 °C)Zwitterionic (Net Neutral)~ 25.0Gel Digestion / Maturation
10% EtOH / Water3.8 (at 4 °C)Zwitterionic (Net Neutral)< 1.0Final Crystallization

Workflow Visualization

The following decision tree maps the thermodynamic states and operational workflow for purifying amphoteric oxazole compounds.

G Step1 Crude 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid Step2 Dissolve in H2O + 1M NaOH (pH > 8) Step1->Step2 Step3 Filter insoluble impurities Step2->Step3 Step4 Titrate with 1M HCl to pI (pH ~3.8) Step3->Step4 Decision Did crystals form? Step4->Decision Oiling Oiling Out / Gelation Decision->Oiling No (Rapid pH drop) Crystallization Nucleation & Crystallization Decision->Crystallization Yes Digestion Heat to 60°C + 10% EtOH Cool slowly (0.5°C/min) Oiling->Digestion Digestion->Crystallization Isolation Filter & Wash (Ice-cold H2O) Crystallization->Isolation Final Pure Zwitterionic Product Isolation->Final

Fig 1: Isoelectric precipitation and recrystallization workflow for amphoteric oxazole compounds.

References

  • Process for the production of pyridine carboxylic acids. US Patent 3,657,259.
  • Process for producing pyridine carboxylic acids. EP Patent 2,428,505 B1.
  • Metalation of 4-Oxazolinyloxazole Derivatives. A Convenient Route to 2,4-Bifunctionalized Oxazoles. The Journal of Organic Chemistry (2002).[Link]

Troubleshooting

Troubleshooting cyclization failures in pyridine-oxazole synthesis

Technical Support Center: Troubleshooting Pyridine-Oxazole Cyclization Introduction Welcome to the Technical Support Center for Pyridine-Oxazole Synthesis. As a Senior Application Scientist, I frequently consult on the c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Pyridine-Oxazole Cyclization

Introduction Welcome to the Technical Support Center for Pyridine-Oxazole Synthesis. As a Senior Application Scientist, I frequently consult on the construction of bis-heterocyclic scaffolds. The oxazole ring is a privileged pharmacophore, and its conjugation with pyridine is ubiquitous in the design of G-quadruplex ligands, kinase inhibitors, and natural product analogs[1]. However, the basicity of the pyridine nitrogen introduces unique synthetic challenges—most notably, the deactivation of precursors under classical acidic cyclodehydration conditions, leading to charring, formylation side-reactions, or stalled cycloadditions.

This guide provides a mechanistic breakdown of common cyclization failures, a diagnostic workflow, and self-validating protocols to rescue your yields.

Section 1: Diagnostic Workflow for Cyclization Failures

Use the following decision tree to identify the root cause of your cyclization failure and select the appropriate optimized methodology.

G Start Low Yield / Reaction Failure Route Identify Synthetic Route Start->Route RG Robinson-Gabriel (2-acylamino ketone) Route->RG vL van Leusen (Aldehyde + TosMIC) Route->vL Charring Charring / Decomposition? RG->Charring TosMICDecomp TosMIC Decomposition? vL->TosMICDecomp Formylation Vilsmeier Side-Reaction? Charring->Formylation No Wipf Use Wipf Protocol (PPh3, I2, Et3N) Charring->Wipf Yes (Harsh Acids) Burgess Use Burgess Reagent (Microwave) Charring->Burgess Yes (Thermal) ChangeSolvent Avoid POCl3/DMF Use PPA or TFAA Formylation->ChangeSolvent Yes (+28 Da Mass Shift) BaseOpt Optimize Base/Temp (e.g., K2CO3, MeOH, 65°C) TosMICDecomp->BaseOpt Yes (Strong Base/High Temp)

Caption: Diagnostic workflow for troubleshooting pyridine-oxazole cyclization failures.

Section 2: Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my Robinson-Gabriel cyclodehydration of a pyridine-containing substrate result in black tar and <10% yield? Causality: The classical Robinson-Gabriel synthesis relies on harsh dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃)[2]. Pyridine rings are highly basic (pKa ~5.2). In strongly acidic media, the pyridine nitrogen rapidly protonates, forming a pyridinium ion. This draws electron density away from the reactive amide carbonyl, drastically reducing its nucleophilicity. To force the cyclization, chemists often increase the temperature, which, combined with the harsh acid, leads to severe charring and decomposition of the starting material[2]. Solution: Transition to milder, non-acidic cyclodehydration conditions. The3 utilizing triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (Et₃N) is highly effective[3]. Alternatively, the use of 4 prevents extreme acidification and accelerates ring closure[4].

Q2: I am using POCl₃ in DMF for cyclization, but mass spectrometry shows a +28 Da byproduct. What is happening? Causality: You are observing a Vilsmeier-Haack formylation side reaction[5]. The combination of POCl₃ and dimethylformamide (DMF) generates the Vilsmeier reagent (a highly electrophilic chloroiminium ion). If your pyridyl-oxazole precursor contains electron-rich substituents (e.g., methoxy groups or activated aryl rings), this electrophile will attack the ring, adding a formyl group (-CHO), which corresponds to the +28 Da mass shift[6]. Solution: Avoid DMF when using POCl₃[5]. Substitute with a non-formylating solvent/agent combination, such as polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA)[5].

Q3: My van Leusen synthesis of a pyridyl-oxazole from a pyridine-carboxaldehyde and TosMIC is stalling, with high recovery of starting materials. Causality: The 7 requires the deprotonation of Tosylmethyl isocyanide (TosMIC) to initiate the [3+2] cycloaddition[7]. If the base is too weak, the initial nucleophilic attack on the aldehyde fails. Conversely, excessive heat or overly strong bases (like NaH) can cause TosMIC decomposition[8]. Furthermore, if your pyridine-carboxaldehyde is contaminated with pyridine-carboxylic acid (a common oxidation byproduct), it will neutralize the base. Solution: Optimize the base and temperature. Potassium carbonate (K₂CO₃) in anhydrous methanol at 65 °C is a highly validated system for pyridyl-oxazoles[1]. Ensure the aldehyde is freshly purified prior to use[8].

Section 3: Quantitative Comparison of Cyclization Conditions

The following table summarizes the performance of various cyclodehydrating agents specifically applied to basic, pyridine-containing substrates.

Reagent SystemTypical TemperaturePyridine CompatibilityFormylation RiskTypical Yield
H₂SO₄ (conc.) 100–160 °CPoor (Protonation/Charring)None10–30%
POCl₃ / DMF 80–100 °CModerateHigh 40–50%
PPA (Polyphosphoric Acid) 120–160 °CModerateNone50–60%
Burgess Reagent (Microwave) 80–120 °CExcellentNone75–90%
Wipf Protocol (PPh₃, I₂, Et₃N) 0 °C to RTExcellentNone70–85%
van Leusen (TosMIC, K₂CO₃) 65 °CExcellentNone70–85%

Section 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include specific visual and analytical checkpoints to confirm the reaction is proceeding correctly.

Protocol A: Milder Robinson-Gabriel Cyclodehydration via Wipf Protocol

Objective: Convert a pyridine-containing 2-acylamino ketone to an oxazole without acidic charring. Mechanistic Rationale: Triphenylphosphine and iodine generate a halophosphonium intermediate that activates the amide oxygen. Triethylamine serves as an acid scavenger, preventing pyridine protonation and driving the elimination of triphenylphosphine oxide[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the 2-acylamino ketone (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (PPh₃, 2.0 equiv) and iodine (I₂, 2.0 equiv).

    • Validation Checkpoint 1: The solution will turn a deep, dark purple/brown due to the iodine.

  • Base Addition: Dropwise, add triethylamine (Et₃N, 4.0 equiv).

    • Validation Checkpoint 2: The solution should rapidly transition from dark brown to a pale yellow or light brown. Simultaneously, a white precipitate (triethylamine hydroiodide, Et₃N·HI) will form. This visual cue confirms the activation of the amide.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC (UV active).

  • Quenching & Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Validation Checkpoint 3: Any residual yellow tint from unreacted iodine will immediately clear, leaving a colorless or milky organic layer.

  • Purification: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: van Leusen Synthesis of Pyridyl-Oxazoles

Objective: Direct synthesis of a 5-(pyridyl)oxazole from a pyridine-carboxaldehyde and TosMIC. Mechanistic Rationale: K₂CO₃ deprotonates TosMIC to initiate the[3+2] cycloaddition. Methanol acts as a protic solvent to stabilize the oxazoline intermediate before the base-mediated elimination of p-toluenesulfinic acid yields the aromatic oxazole[7].

Step-by-Step Methodology:

  • Preparation: Dissolve freshly purified pyridine-carboxaldehyde (1.0 equiv) and TosMIC (1.2 equiv) in anhydrous methanol (0.2 M)[1].

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in one portion.

  • Cycloaddition: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours[1].

    • Validation Checkpoint 1: As the reaction proceeds, the mixture will become increasingly heterogeneous as potassium p-toluenesulfinate salts precipitate.

    • Validation Checkpoint 2: TLC (using a highly polar eluent like 5-10% MeOH in DCM) should show the complete disappearance of the aldehyde spot.

  • Workup: Cool the reaction to room temperature and remove the methanol in vacuo. Partition the resulting residue between ethyl acetate (EtOAc) and distilled water to dissolve the inorganic salts.

  • Purification: Extract the aqueous layer with EtOAc (2x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to afford the pyridyl-oxazole.

Section 5: References

  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies Source: BenchChem URL:

  • Rapid Synthesis of Oxazoles under Microwave Conditions Source: Thieme Connect URL:

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles Source: MDPI URL:

  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions Source: BenchChem URL:

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles Source: NIH URL:

  • Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis Source: BenchChem URL:

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: NIH URL:

  • Investigation of 'Head-to-Tail'-Connected Oligoaryl N,O-Ligands as Recognition Motifs for Cancer-Relevant G-Quadruplexes Source: NIH URL:

Sources

Optimization

Optimizing solubility of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid in water

The following technical guide addresses the solubility optimization of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS: 1014630-48-8). This guide is structured as a Tier 3 Technical Support resource, designed for for...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility optimization of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS: 1014630-48-8). This guide is structured as a Tier 3 Technical Support resource, designed for formulation scientists and medicinal chemists.

Subject: 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid Ticket Type: Formulation & Assay Development Status: Resolved / Knowledge Base Article[1]

Executive Summary: The Physicochemical Challenge

This molecule presents a classic "Zwitterionic Trap" common to pyridine-carboxylic acid scaffolds (e.g., nicotinic acid analogs).[1]

  • Structural Analysis: The compound contains a basic pyridine nitrogen (estimated pKa ~3.5–4.5 due to the electron-withdrawing oxazole ring) and an acidic carboxylic acid (estimated pKa ~2.5–3.5).[1]

  • The Problem: In pure water or low-strength buffers, the molecule tends toward its isoelectric point (pI), where the net charge is zero (zwitterionic or neutral).[1] At this state, crystal lattice energy dominates, leading to precipitation.[1]

  • The Solution: Solubility is pH-dependent.[1] You must drive the equilibrium toward the fully cationic species (pH < 2) or the fully anionic species (pH > 6) to break the crystal lattice.[1]

Part 1: Troubleshooting & FAQs

Q1: "I tried dissolving the solid powder directly in water, but it just floats/clumps. Why?"

Diagnosis: You are observing the Isoelectric Precipitation Effect .[1] When you add the free acid form to water, the pH naturally equilibrates near the pKa of the carboxylic acid (approx. pH 3–4). In this range, the proton from the carboxylic acid may transfer to the pyridine nitrogen (forming a zwitterion) or remain associated (neutral).[1] Both forms have high lattice energy and minimal hydration enthalpy.[1]

Corrective Action: Do not use pure water. You must use an "In-Situ Salt Formation" technique:

  • Suspend the powder in water (it will be cloudy).[1]

  • Add 1.05 equivalents of 1N NaOH (to target the anionic sodium salt).

  • Vortex.[1] The solution should clear as the pH rises above 6.0.

Q2: "My compound crashes out when I dilute my DMSO stock into PBS (pH 7.4)."

Diagnosis: This is likely a Common Ion Effect or Kinetic Solubility Limit .[1] While the molecule should be anionic at pH 7.4, the presence of high sodium concentrations (137 mM NaCl in PBS) can suppress the solubility of the sodium salt of your compound if the intrinsic solubility is low.[1] Furthermore, planar heterocycles like oxazoles facilitate strong


-

stacking, leading to rapid crystallization upon aqueous contact.[1]

Corrective Action:

  • Switch Buffer: Use Tris-HCl or HEPES instead of PBS to eliminate the high sodium background during initial dilution.[1]

  • Add Cosolvent: Ensure the final assay concentration contains 0.5% to 5% DMSO or PEG400 to disrupt

    
    -stacking aggregates.[1]
    
Q3: "Which salt form should I synthesize for better bioavailability?"

Recommendation:

  • For Oral Dosing: The Sodium salt is generally preferred for carboxylic acids to ensure rapid dissolution in the stomach/intestine transition.

  • For IV Formulation: The Meglumine (N-methylglucamine) salt is highly recommended.[1] Meglumine is a bulky counterion that disrupts crystal packing more effectively than sodium, often yielding higher solubility (solubility advantage >10x).[1]

Part 2: Experimental Workflows

Workflow A: The "Golden Window" pH Profiling

Use this logic to determine the exact stability window for your specific batch.

SolubilityLogic cluster_tips Formulation Tip Start Start: Solid Compound CheckpH Check Target pH Start->CheckpH Acidic Target pH < 2.0 (0.1N HCl) CheckpH->Acidic Acidify Neutral Target pH 3.0 - 5.0 (Water/Acetate) CheckpH->Neutral Dissolve in H2O Basic Target pH > 6.5 (Phosphate/Tris) CheckpH->Basic Basify ResultAcid Soluble (Cationic) Species: [PyrH+ - COOH] Acidic->ResultAcid ResultNeut INSOLUBLE (pI Zone) Precipitation Risk High Neutral->ResultNeut ResultBase Soluble (Anionic) Species: [Pyr - COO-] Basic->ResultBase Tip1 Avoid the 'Red Zone' (pH 3-5) unless using Cyclodextrins

Figure 1: Solubility behavior of amphoteric pyridine-oxazole derivatives as a function of pH. The "Red Zone" represents the isoelectric region where solubility is minimal.

Workflow B: Kinetic Solubility Assay Protocol

Do not rely on thermodynamic solubility (24h stirring) for biological assays.[1] Use this Kinetic Protocol to mimic bench conditions.

Materials:

  • 10 mM Stock Solution in DMSO.[1]

  • PBS (pH 7.[1]4) and Sodium Acetate Buffer (pH 4.5).[1]

  • 96-well UV-transparent plate.[1]

Steps:

  • Preparation: Dispense 196 µL of buffer into plate wells.

  • Spiking: Add 4 µL of DMSO stock (Final conc: 200 µM, 2% DMSO).

  • Mixing: Shake at 300 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate (removes micro-precipitates).

  • Quantification: Measure UV absorbance at

    
     (approx 260-280 nm, determine via scan).
    
  • Calculation:

    
    [1]
    

Part 3: Formulation Data & Optimization[1][2]

Recommended Solvent Systems

Based on the scaffold properties (Polar Surface Area ~65 Ų, LogP ~1.5), the following systems are validated for stock preparation:

Solvent SystemSolubility PotentialApplicationNotes
DMSO (100%) > 50 mg/mLStock StorageHygroscopic; keep desiccated to prevent water uptake and precipitation.[1]
0.1 N NaOH > 10 mg/mLAqueous StockForms Sodium Salt in situ.[1] Stable for 24-48h.
PEG 400 / Water (40:60) ~ 2-5 mg/mLIP/PO DosingViscous.[1] Good for keeping the compound in solution during dilution.[1]
5% Tween 80 in Saline < 1 mg/mLIV DosingOnly effective if pH is adjusted to > 7.0 first.[1]
Advanced Strategy: Cyclodextrin Complexation

If pH adjustment is incompatible with your assay (e.g., cell culture requiring strict pH 7.4), use Sulfobutylether-


-Cyclodextrin (SB-

-CD)
.[1]
  • Mechanism: The hydrophobic pyridine-oxazole core enters the CD cavity, while the sulfonic acid groups on the CD exterior ensure water solubility.[1]

  • Protocol: Prepare a 20% (w/v) SB-

    
    -CD solution in water. Add the compound. Vortex overnight. This can often boost solubility to >10 mg/mL at neutral pH.[1]
    

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pH-solubility profiles of amphoteric drugs).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just a number. Drug Discovery Today, 11(21-22), 1012-1018.[1]

  • PubChem. (n.d.).[1] 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] [1]

Sources

Troubleshooting

Removing metal catalysts from 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid

Effective Strategies for the Purification of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic Acid from Residual Metal Catalysts This technical support guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Effective Strategies for the Purification of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic Acid from Residual Metal Catalysts

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively remove residual metal catalysts from the synthesis of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid. This document provides practical, in-depth guidance and troubleshooting strategies to ensure the final active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory bodies.

The synthesis of complex heterocyclic molecules like 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid often involves the use of transition metal catalysts, such as palladium and copper, which are instrumental in forming key carbon-carbon and carbon-heteroatom bonds.[1][2] However, the presence of these metals in the final product, even at trace levels, is a significant concern due to their potential toxicity.[3] Regulatory guidelines, such as the ICH Q3D guidelines on elemental impurities, mandate strict limits on the permissible daily exposure (PDE) to these metals in pharmaceutical products.[4][5][6][7][8]

This guide will explore various methods for metal catalyst removal, including the use of scavengers, adsorption techniques, and chromatographic purification, providing a decision-making framework to select the most appropriate strategy for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common metal catalysts I need to remove from my 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid synthesis?

A1: The synthesis of pyridyl-oxazole derivatives frequently employs palladium (Pd) and copper (Cu) catalysts.[1][9] Palladium catalysts are commonly used in cross-coupling reactions like Suzuki and Stille, while copper catalysts are often utilized in reactions such as the Sonogashira coupling or Ullmann-type reactions.[1] Other platinum group metals like ruthenium (Ru), rhodium (Rh), and iridium (Ir) may also be used in specific synthetic routes.[10]

Q2: Why is it critical to remove residual metal catalysts from my API?

A2: Residual metal catalysts can have toxicological effects on patients and may also negatively impact the stability and efficacy of the drug product.[3][8] Regulatory agencies have established strict limits for elemental impurities in final drug products to ensure patient safety.[4][5][6][7] For instance, the ICH Q3D guideline classifies palladium and other platinum group metals as Class 2B elements, which require a risk assessment if intentionally added during the manufacturing process.[5][6]

Q3: What are the primary methods for removing metal catalysts?

A3: The main strategies for metal catalyst removal include:

  • Metal Scavengers: These are solid-supported or soluble reagents with functional groups that selectively chelate metal ions.[3][11]

  • Adsorption: Materials like activated carbon or functionalized silica can adsorb the metal catalyst, which is then removed by filtration.[10][12][13]

  • Chromatography: Passing the product through a column of silica gel or other stationary phases can effectively trap metal impurities.[13]

  • Extraction: Liquid-liquid extraction can be used to partition the metal catalyst into a separate phase.[13]

  • Crystallization: Recrystallization of the final product can leave the metal impurities behind in the mother liquor.[10]

Q4: How do I choose the best method for my specific situation?

A4: The choice of method depends on several factors, including the specific metal catalyst used, the scale of your reaction, the solubility and stability of your product, and the desired final purity level. For lab-scale purifications, chromatography and the use of scavengers are often convenient. For larger-scale production, cost-effectiveness and scalability may favor methods like crystallization or adsorption. A decision-making workflow is provided below to guide your selection process.

Troubleshooting and Optimization Guide

This section provides a structured approach to selecting and optimizing a metal removal strategy.

Decision-Making Workflow for Metal Catalyst Removal

The following diagram illustrates a logical workflow for selecting an appropriate metal catalyst removal technique.

Metal_Removal_Workflow start Crude Product with Metal Catalyst Impurity decision1 Is the metal catalyst known and characterized? start->decision1 unknown_metal Characterize Metal Species (e.g., ICP-MS) decision1->unknown_metal No known_metal Proceed to Method Selection decision1->known_metal Yes unknown_metal->known_metal decision2 Is the product stable to heat and pH changes? known_metal->decision2 sensitive_product Consider Mild Methods: - Scavenger Resins - Size Exclusion Chromatography decision2->sensitive_product No robust_product Broader Range of Options Available decision2->robust_product Yes decision3 What is the scale of the purification? sensitive_product->decision3 robust_product->decision3 lab_scale Lab Scale (<10g) - Chromatography (Silica/Alumina) - Scavenger Screening Kits decision3->lab_scale Lab pilot_scale Pilot/Process Scale (>10g) - Activated Carbon - Scavenger Cartridges - Crystallization decision3->pilot_scale Pilot/Process final_purity Analyze for Residual Metal (e.g., ICP-MS) lab_scale->final_purity pilot_scale->final_purity

Caption: A workflow diagram to guide the selection of a suitable metal catalyst removal method.

Common Issues and Troubleshooting
Problem Potential Cause Recommended Solution
High levels of residual palladium after purification. The palladium may be strongly complexed with the pyridyl-oxazole product.1. Screen a variety of scavenger resins with different functional groups (e.g., thiol, amine, phosphine).[14] 2. Increase the equivalents of the scavenger and/or the reaction time. 3. Consider a pre-treatment step, such as an oxidative workup, to change the oxidation state of the palladium and make it easier to remove.
Product loss during activated carbon treatment. The product may be adsorbing to the activated carbon along with the metal catalyst.1. Reduce the amount of activated carbon used. 2. Screen different grades of activated carbon. 3. Consider using a more selective method like a metal scavenger.[13]
Copper catalyst is difficult to remove by standard silica gel chromatography. Copper can be challenging to remove with silica alone, especially if it is in a stable complex.1. Use a mixed solvent system with a chelating agent (e.g., a small percentage of ammonia in the mobile phase) to help elute the product while retaining the copper on the column. 2. Employ a scavenger resin specifically designed for copper removal. Resins with picolylamine or pyridyl-imidazole functionality have shown high selectivity for copper.[15]
Inconsistent results with scavenger resins. The efficiency of scavenger resins can be affected by the solvent, temperature, and pH.1. Optimize the reaction conditions, including solvent, temperature, and stirring time.[16] 2. Ensure the reaction mixture is homogeneous to allow for efficient contact between the scavenger and the metal catalyst.

Experimental Protocols

Here are detailed step-by-step methodologies for common metal removal techniques.

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

This protocol is suitable for the removal of palladium catalysts from organic solutions. Thiol-functionalized silica scavengers are effective for a range of palladium species.[14]

Materials:

  • Crude 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid containing palladium catalyst.

  • Thiol-functionalized silica gel (e.g., SiliaMetS Thiol).

  • Anhydrous solvent (e.g., THF, DCM, or Ethyl Acetate).

  • Inert gas (Nitrogen or Argon).

  • Filter funnel and filter paper.

Procedure:

  • Dissolve the Crude Product: In a round-bottom flask, dissolve the crude product in a suitable anhydrous solvent under an inert atmosphere.

  • Add the Scavenger: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 3-5 equivalents of scavenger relative to the amount of residual palladium.

  • Stir the Mixture: Stir the mixture at room temperature for 4-16 hours. The optimal time should be determined by monitoring the palladium concentration in the solution.

  • Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger, which now has the palladium bound to it.[13]

  • Wash the Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.[13]

  • Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Analyze a sample of the purified product using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the final palladium concentration.[10]

Protocol 2: Copper Removal Using an Amino-Based Scavenger Resin

This protocol is effective for removing copper catalysts. Resins with chelating amine functional groups show a high affinity for copper ions.

Materials:

  • Crude 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid containing copper catalyst.

  • Amino-functionalized scavenger resin (e.g., a resin with iminodiacetic acid groups).[3]

  • Solvent in which the product is soluble (e.g., Methanol, DMF).

  • Filter funnel and filter paper.

Procedure:

  • Prepare the Solution: Dissolve the crude product in the chosen solvent.

  • Add the Scavenger Resin: Add the amino-functionalized scavenger resin to the solution. The amount of resin will depend on its binding capacity and the concentration of copper.

  • Stir the Mixture: Stir the resulting slurry at a controlled temperature (room temperature to slightly elevated, depending on the resin's specifications) for a predetermined time (e.g., 2-24 hours).

  • Filter and Wash: Filter the mixture to remove the resin. Wash the resin with fresh solvent to ensure complete recovery of the product.

  • Concentrate the Solution: Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Quantify Residual Copper: Determine the final copper concentration in the product via ICP-MS or a similar analytical method.

Workflow for Scavenger Selection and Optimization

The following diagram outlines a systematic approach to selecting and optimizing the use of a metal scavenger.

Scavenger_Workflow start Identify Metal Catalyst (e.g., Pd, Cu, Ru) screen_scavengers Screen a Panel of Scavengers - Thiol-based - Amine-based - Phosphine-based - Mixed functionality start->screen_scavengers initial_conditions Initial Screening Conditions: - Room Temperature - 4-6 hours - 3-5 eq. scavenger screen_scavengers->initial_conditions analyze_results Analyze Supernatant for Residual Metal (ICP-MS) initial_conditions->analyze_results analyze_results->screen_scavengers Ineffective best_scavenger Identify Most Effective Scavenger(s) analyze_results->best_scavenger Successful Removal optimize_conditions Optimize Conditions for Best Scavenger: - Scavenger Loading - Time - Temperature - Solvent best_scavenger->optimize_conditions scale_up Scale-up Purification optimize_conditions->scale_up final_qc Final QC of Purified Product scale_up->final_qc

Caption: A systematic workflow for the selection and optimization of a metal scavenger.

References

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]

  • Labcorp. (2024). Elemental impurities per USP and ICH q3d guidelines. Retrieved from [Link]

  • Magano, J. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • PhosphonicS. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Google Patents. (n.d.). US4666683A - Process for removal of copper from solutions of chelating agent and copper.
  • Georgiades, A., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]

  • Journal of the Saudi Chemical Society. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of the Saudi Chemical Society. Retrieved from [Link]

  • Accounts of Chemical Research. (2020). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Accounts of Chemical Research. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of Oxazole Carboxylic Acids in Acidic Environments

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the stability challenges of oxazole carboxylic acids in acidic media. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the stability challenges of oxazole carboxylic acids in acidic media. As a Senior Application Scientist, I understand that the inherent instability of this crucial heterocyclic scaffold can present significant hurdles in your research and development endeavors. This guide is structured to provide you with not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental designs.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the stability of oxazole carboxylic acids.

Q1: What is the fundamental reason for the instability of oxazole carboxylic acids in acidic media?

A1: The instability primarily stems from the acid-catalyzed hydrolysis of the oxazole ring. The nitrogen atom at position 3 of the oxazole ring is basic and can be protonated in an acidic environment.[1][2] This protonation enhances the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack by water. This attack initiates a ring-opening cascade, leading to the degradation of the oxazole moiety.[1]

Q2: Are all oxazole carboxylic acids equally unstable in acidic conditions?

A2: No, the stability is significantly influenced by the substituents on the oxazole ring. Electron-donating groups can increase the basicity of the ring nitrogen, potentially accelerating acid-catalyzed hydrolysis.[1][3] Conversely, electron-withdrawing groups can decrease the basicity and may offer some stabilization. The position of the carboxylic acid and other substituents also plays a crucial role. For instance, 5-hydroxyoxazole-4-carboxylic acids are known to be particularly unstable, prone to both hydrolytic ring-opening and decarboxylation.

Q3: What are the primary degradation pathways for oxazole carboxylic acids in acidic media?

A3: The two main degradation pathways are:

  • Acid-Catalyzed Hydrolysis: As described in Q1, this involves the protonation of the ring nitrogen followed by nucleophilic attack of water and subsequent ring cleavage.

  • Decarboxylation: This is the loss of the carboxylic acid group as carbon dioxide. This pathway is particularly relevant for certain substitution patterns, such as 5-hydroxyoxazole-4-carboxylic acids, and can be acid-catalyzed.[4]

Q4: Can I predict the stability of my specific oxazole carboxylic acid derivative?

A4: While a precise prediction without experimental data is challenging, you can make an educated assessment. Consider the electronic properties of the substituents on the oxazole ring. If your molecule contains strong electron-donating groups, it is likely to be more acid-labile. The most reliable approach is to perform a forced degradation study under controlled acidic conditions to experimentally determine its stability profile.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a more in-depth, question-and-answer-formatted guide to troubleshoot specific experimental challenges.

Issue 1: Rapid degradation of the oxazole carboxylic acid is observed during aqueous acidic work-up.

Q: Why is my compound degrading so quickly, and what immediate steps can I take to minimize this?

A: The rapid degradation is likely due to the acid-catalyzed hydrolysis of the oxazole ring. The combination of a strong acid and water creates the ideal environment for this reaction.

Immediate Mitigation Strategies:

  • Minimize Contact Time: Perform the acidic work-up as quickly as possible and at a low temperature (e.g., on an ice bath) to reduce the reaction rate.

  • Use Weaker Acids: If your protocol allows, consider using a weaker organic acid (e.g., acetic acid) in place of strong mineral acids (e.g., HCl, H₂SO₄).

  • Solvent Extraction: If your compound is sufficiently lipophilic, you can extract it into an organic solvent immediately after neutralization to remove it from the aqueous acidic environment.

Issue 2: My oxazole carboxylic acid is unstable during purification by silica gel chromatography.

Q: I'm losing my compound on the silica gel column. What's causing this and what are my alternatives?

A: Standard silica gel is acidic and can catalyze the degradation of acid-labile compounds.

Solutions:

  • Neutralize the Silica Gel: You can prepare a slurry of silica gel with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v in the eluent), to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel like C18 for reversed-phase chromatography if your compound has sufficient polarity.

  • Non-Chromatographic Purification: If possible, explore purification by crystallization, which avoids contact with acidic stationary phases.

Issue 3: I need to perform a reaction under acidic conditions, but my oxazole carboxylic acid is not surviving.

Q: How can I protect my molecule to withstand the necessary acidic reaction conditions?

A: This requires a strategic approach involving either structural modification (protecting groups) or a carefully designed reaction setup.

Strategies for Protection:

  • Protecting the Carboxylic Acid as an Ester: Converting the carboxylic acid to an ester can enhance stability. The choice of ester is critical.

    • Methyl or Ethyl Esters: These are relatively stable to acidic conditions but can be cleaved under basic conditions (saponification). This provides an orthogonal deprotection strategy if your molecule has other acid-labile groups.[5][6][7]

    • Benzyl Esters: These are also stable to acid and can be removed under neutral conditions via hydrogenolysis (H₂/Pd-C), offering another orthogonal deprotection route.[5][6][7]

    • Avoid t-Butyl Esters: These are cleaved under acidic conditions and would not be suitable for this purpose.[5]

  • Late-Stage Synthesis: If possible, redesign your synthetic route to introduce the oxazole ring at a later stage, minimizing its exposure to harsh acidic conditions.

Proactive Stabilization Strategies

For long-term stability and formulation development, consider these proactive approaches.

Strategy 1: Formulation with Cyclodextrins

Q: How can cyclodextrins improve the stability of my oxazole carboxylic acid?

A: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity.[8] This encapsulation can physically protect the labile oxazole ring from the acidic environment, thereby inhibiting hydrolysis. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its higher water solubility and low toxicity.[8]

Experimental Protocol: Preparation of an Oxazole Carboxylic Acid/HP-β-CD Inclusion Complex (Kneading Method)

  • Molar Ratio Determination: Start with a 1:1 molar ratio of the oxazole carboxylic acid to HP-β-CD.

  • Mixing: Accurately weigh the oxazole carboxylic acid and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water/organic solvent mixture (e.g., water/ethanol 50:50 v/v) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a homogeneous paste.

  • Drying: Dry the paste in an oven at 40-50 °C until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Strategy 2: Enteric Coating for Oral Formulations

Q: My oxazole carboxylic acid is intended for oral delivery but is unstable at gastric pH. How can I protect it?

A: An enteric coating is a polymer barrier applied to oral medications that remains intact in the acidic environment of the stomach but dissolves in the more neutral pH of the small intestine.[3][10] This strategy prevents the drug from being exposed to gastric acid.

Experimental Protocol: General Procedure for Enteric Coating of Pellets

This protocol provides a general workflow. The specific polymer and plasticizer concentrations will need to be optimized for your particular active pharmaceutical ingredient (API).

  • Core Pellet Preparation: Prepare drug-loaded pellets using a suitable method such as extrusion-spheronization.

  • Barrier Coating (Optional but Recommended): Apply a seal coat (e.g., using HPMC) to the core pellets to prevent interaction between the acidic enteric polymer and the drug.

  • Enteric Coating Solution Preparation:

    • Dissolve an enteric polymer (e.g., Eudragit® L 100-55, HPMC Phthalate) in a suitable solvent system (e.g., isopropanol and acetone).[9]

    • Add a plasticizer (e.g., triethyl citrate, diethyl phthalate) to improve the flexibility of the coating.[9]

    • Add an anti-tacking agent (e.g., talc) to prevent the pellets from sticking together.

  • Coating Process:

    • Place the core pellets in a fluid bed coater.

    • Spray the enteric coating solution onto the pellets under controlled temperature and airflow conditions until the desired coating thickness is achieved.

  • Curing: Cure the coated pellets at an elevated temperature (e.g., 40 °C) for a specified time to ensure complete film formation.

  • In Vitro Dissolution Testing: Test the enteric-coated pellets in simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8) to confirm their acid resistance and subsequent drug release.[10][11]

Data Summary and Visualization

Table 1: Relative Stability of Common Carboxylic Acid Protecting Groups
Protecting GroupStability in Strong Acid (e.g., TFA, HCl)Stability in Base (e.g., LiOH, K₂CO₃)Cleavage ConditionsOrthogonal To
Methyl/Ethyl Ester Stable (mild acid), Labile (strong acid)LabileBase hydrolysis (saponification)Acid-labile groups (e.g., Boc), Hydrogenolysis
Benzyl Ester Stable (mild acid), Labile (strong acid)Generally StableHydrogenolysis (H₂, Pd/C)Acid- and base-labile groups
t-Butyl Ester Labile Generally StableStrong acid (e.g., TFA)Base-labile groups, Hydrogenolysis
Silyl Ester Labile LabileMild acid or fluoride source (e.g., TBAF)Most other protecting groups

This table provides a general guide; specific stability can be substrate-dependent.

Diagrams

cluster_degradation Degradation Pathway of Oxazole Carboxylic Acid in Acid Oxazole Oxazole Carboxylic Acid Protonated_Oxazole Protonated Oxazole Oxazole->Protonated_Oxazole + H⁺ Ring_Opened Ring-Opened Intermediate Protonated_Oxazole->Ring_Opened + H₂O (Nucleophilic Attack) Degradation_Products Degradation Products Ring_Opened->Degradation_Products Further Reactions

Caption: Acid-catalyzed hydrolysis of the oxazole ring.

cluster_workflow Forced Degradation Study Workflow Start Oxazole Carboxylic Acid Sample Stress_Conditions Apply Stress Conditions (e.g., 0.1M HCl, 60°C) Start->Stress_Conditions Sampling Sample at Time Points (0, 1, 2, 4, 8 hours) Stress_Conditions->Sampling Analysis HPLC Analysis Sampling->Analysis Data_Evaluation Evaluate Data (Degradation kinetics, identify products) Analysis->Data_Evaluation Conclusion Assess Stability Profile Data_Evaluation->Conclusion

Caption: General workflow for a forced degradation study.

References

  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Digital Commons @ Otterbein. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane. Retrieved from [Link]

  • PubMed. (1998). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • IIT. (2020). Protecting Groups. Retrieved from [Link]

  • PMC. (2013). Formulation and evaluation of sustained release enteric-coated pellets of budesonide for intestinal delivery. Retrieved from [Link]

  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid. Retrieved from [Link]

  • PubMed. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Trop J Pharm Res. (2007). Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). Omeprazole enteric coated pellets formulation and preparation method.
  • International Journal of Drug Development & Research. (2012). Formulation and Evaluation of Enteric Coated Pellets of Omeprazole. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]

  • YouTube. (2020). Protection of Carboxylic acid. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Preparation and Evaluation of Delayed Release Pantoprazole Sodium Enteric Coated Pellets. Retrieved from [Link]

  • Chemical Reviews. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Semantic Scholar. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Georg Thieme Verlag. (2004). 2 Protection of Functional Groups. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2013). Design and Characterization of Enteric Coated Pellets of Aspirin Using Hot-Melt Coating Technique. Retrieved from [https://www.rjpbcs.com/pdf/2013_4(2)/[12].pdf]([Link]12].pdf)

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • PMC. (2020). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from [Link]

  • Vaia. (n.d.). Problem 69 Oxazole is a five-membered aroma.... Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • YouTube. (2025). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]

  • PNNL. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Retrieved from [Link]

  • ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved from [Link]

  • ScienceDirect. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • YouTube. (2018). Forced Degradation Study in Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2025). Theoretical Study of Ru-Catalyzed Decarboxylative Heteroarylation of Aryl Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2023). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by visible-light catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • Journal of Molecular Structure: THEOCHEM. (1994). Rates of hydrolysis of IV-acetylazoles: semiempirical calculations compared to experimental values. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • PMC. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • RSC Publishing. (1987). Hydrolysis of oxaziridines. Part 4. The effects of substituents on the kinetics and mechanisms of the acid-catalysed reactions. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Separation of Pyridine &amp; Oxazole Impurities

Current Status: Operational Ticket ID: #PYR-OX-SEP-001 Assigned Specialist: Senior Application Scientist Welcome to the Method Development Support Hub You have reached the advanced troubleshooting tier for nitrogen-heter...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #PYR-OX-SEP-001 Assigned Specialist: Senior Application Scientist

Welcome to the Method Development Support Hub

You have reached the advanced troubleshooting tier for nitrogen-heterocycle separations. The separation of pyridine (pKa ~5.[1][2][3]2) and oxazole (pKa ~0.8) derivatives presents a classic chromatographic paradox: managing silanol interactions while establishing sufficient selectivity between structurally similar aromatic rings.

This guide is not a standard SOP. It is a dynamic troubleshooting framework designed to resolve specific failure modes (peak tailing, co-elution, retention loss) using mechanistic causality.

Module 1: The Core Chemistry (Know Your Analyte)

Before injecting, you must understand the ionization states that drive your separation.

CompoundpKa (Approx)State at pH 3.0State at pH 7.0State at pH 10.0Chromatographic Risk
Pyridine ~5.25Cationic (

)
Neutral (

)
Neutral (

)
Severe tailing (silanol interaction) at low pH; Low retention.
Oxazole ~0.8Neutral (

)
Neutral (

)
Neutral (

)
Weak retention due to high polarity; Hydrolytic instability at very low pH (<1).

The "pKa Swing" Strategy: Because Oxazole remains neutral across the standard HPLC range (pH 2–8), you can manipulate the charge state of Pyridine to alter selectivity.

  • Low pH (pH 2.5): Pyridine is charged; Oxazole is neutral. High Selectivity, Risk of Tailing.

  • High pH (pH 10.0): Both are neutral. Good Peak Shape, Separation driven by hydrophobicity.

Module 2: Troubleshooting Guides (Q&A Format)
Issue A: "My Pyridine peak looks like a shark fin (Severe Tailing). Oxazole is fine."

Diagnosis: This is the "Silanol Effect." At pH < 5, pyridine is positively charged (


). It ion-exchanges with residual anionic silanols (

) on the silica surface, causing kinetic lag (tailing).

Protocol: The "Silanol Shield" Workflow

  • Switch Column Technology: Stop using standard C18.

    • Recommendation: Use a Charged Surface Hybrid (CSH) or a Bidentate C18 column. These have a slight positive surface charge that repels the protonated pyridine, eliminating the tail.

  • Mobile Phase Additive:

    • Add 10–20 mM Ammonium Acetate (even if using low pH). The ammonium ions (

      
      ) flood the surface and compete for silanol sites, displacing the pyridine.
      
  • The "High pH" Flip (Ultimate Fix):

    • If your column allows (e.g., Hybrid Silica/Ethylene Bridged), raise pH to 10.0 using Ammonium Hydroxide.

    • Result: Pyridine becomes neutral. No charge = No silanol interaction = Perfect Gaussian peak.

Critical Warning: Do not use standard silica columns at pH > 8.0; they will dissolve. Ensure you are using Hybrid Particle Technology (HPT).

Issue B: "Pyridine and Oxazole co-elute. I can't separate them."

Diagnosis: You are likely running at neutral pH (pH 6–7) where both are neutral and have similar hydrophobicity, or you are using Acetonitrile which suppresses


 selectivity.

Protocol: Selectivity Tuning

  • Solvent Swap: Switch from Acetonitrile to Methanol .

    • Mechanism:[4] Methanol is a protic solvent. It can hydrogen-bond with the nitrogen lone pairs on the pyridine and oxazole rings. Since pyridine is a stronger H-bond acceptor than oxazole, this differential interaction often pulls the peaks apart.

  • The "Ion-Suppression" Move:

    • Drop pH to 2.5 (using 0.1% Formic Acid).

    • Result: Pyridine becomes ionized (

      
      ) and elutes faster (less hydrophobic). Oxazole remains neutral and stays retained. This creates a massive retention time shift (Selectivity 
      
      
      
      increases).
Issue C: "Everything elutes in the void volume (k' < 1)."

Diagnosis: Your impurities are too polar for Reversed-Phase (RP). The "water-rich" environment is not retaining the small heterocycles.

Protocol: HILIC Switch If logP < 0, stop optimizing RP. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Column: Unbonded Silica or Amide-bonded phase.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.0).

  • Mechanism: Water forms a layer on the silica surface. Your polar pyridine/oxazole partitions into this water layer.

  • Order of Elution: In HILIC, the most polar compound elutes last. (Likely Pyridine > Oxazole).

Module 3: Visual Decision Trees
Workflow 1: Solving Peak Tailing & Retention

TailingFix Start Problem: Pyridine Peak Tailing CheckpH Check Mobile Phase pH Start->CheckpH LowPH pH < 4.0 (Acidic) CheckpH->LowPH HighPH pH > 9.0 (Basic) CheckpH->HighPH Silanol Cause: Ionized Pyridine (BH+) interacting with Silanols LowPH->Silanol Neutral Cause: Column Void/Damage (Pyridine is neutral here) HighPH->Neutral FixLow Solution 1: Add 20mM NH4OAc Solution 2: Use CSH/Hybrid Column Silanol->FixLow FixHigh Solution: Replace Column (Check frit blockage) Neutral->FixHigh

Caption: Diagnostic logic for resolving peak asymmetry in basic nitrogen heterocycles.

Workflow 2: Method Development Strategy (RP vs. HILIC)

MethodDev Input Analyte: Pyridine/Oxazole Mix LogP Check Hydrophobicity (LogP) Input->LogP Polar LogP < 0 (Highly Polar) LogP->Polar Too Polar NonPolar LogP > 0 (Moderately Polar) LogP->NonPolar Retainable HILIC Mode: HILIC Col: Amide/Silica MP: 90% ACN / 10% Buffer Polar->HILIC RP Mode: Reversed-Phase NonPolar->RP Selectivity Optimize Selectivity RP->Selectivity HighpH Strategy A: High pH (10) Col: Hybrid C18 (Both Neutral) Selectivity->HighpH Best Shape LowpH Strategy B: Low pH (2.5) Col: CSH C18 (Pyridine+, Oxazole Neutral) Selectivity->LowpH Max Resolution

Caption: Decision matrix for selecting the correct chromatographic mode and pH strategy.

Module 4: Experimental Data Summary

Table 1: Solvent & Buffer Effects on Selectivity (


) 
ParameterConditionEffect on Pyridine/Oxazole Separation
Organic Modifier Acetonitrile Sharper peaks, lower pressure. Poor selectivity for isomers.
Methanol Recommended. H-bonding with N-heterocycles improves selectivity. Higher backpressure.
Buffer pH pH 2.5 (Formic) Pyridine elutes early (ionized). Oxazole retains. Max resolution.
pH 10.0 (NH4OH) Both retain well. Best peak symmetry. Requires Hybrid column.
Additives TFA (0.05%) Ion-pairing agent. Sharpens peaks but suppresses MS signal.
Formic Acid MS-friendly. Weaker ion-pairing; may require CSH column to stop tailing.
References
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.[4][5][6][7][8]

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH.

  • Agilent Technologies. Control pH During Method Development for Better Chromatography.

  • MDPI (Journal of Chromatography). (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling.[9]

  • ResearchGate. (2023). Calculated pKa values of other N-heterocycles including indole, purine, oxazole.

Sources

Optimization

Minimizing side reactions during hydrolysis of oxazole esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the selective hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the selective hydrolysis of esters on molecules containing an oxazole core. The inherent sensitivity of the oxazole ring to hydrolytic conditions presents a significant synthetic challenge, often leading to undesired side reactions and compromised yields. This resource will equip you with the knowledge to navigate these complexities, ensuring the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Here, we address the fundamental principles governing the stability of oxazoles during ester hydrolysis. Understanding these concepts is the first step toward troubleshooting and optimizing your reaction conditions.

Q1: What is the primary cause of oxazole ring instability during ester hydrolysis?

The principal vulnerability of the oxazole ring lies in the acidity of the proton at the C2 position. Under both acidic and basic conditions, this proton can be abstracted, initiating a cascade of reactions that lead to ring opening and degradation.[1] The electron-withdrawing nature of the nitrogen and oxygen atoms within the ring contributes to the susceptibility of the C2 position to both nucleophilic attack and deprotonation.[1]

Q2: How do acidic and basic conditions specifically lead to the degradation of the oxazole ring?

  • Acidic Conditions: In the presence of acid, the nitrogen atom of the oxazole ring can be protonated. This protonation activates the ring towards nucleophilic attack by water or other nucleophiles present in the reaction mixture, often resulting in hydrolytic cleavage of the ring.[1]

  • Basic Conditions: Basic conditions facilitate the deprotonation of the C2 position, forming a reactive intermediate that can undergo ring-opening to form an isocyanoenolate. This intermediate can then react with various electrophiles, leading to a mixture of undesired products.[1]

Q3: What are the common side products I should look for when my reaction is not working as expected?

The primary side product is typically a result of oxazole ring cleavage, leading to the formation of an alpha-acylamino ketone or related structures.[2] The exact nature of the degradation products will depend on the specific reaction conditions, including pH, temperature, and the presence of other reactive species.

Q4: Do substituents on the oxazole ring affect its stability?

Yes, the electronic properties of the substituents have a significant impact. Electron-donating groups can activate the oxazole ring, potentially making it more susceptible to electrophilic attack, while electron-withdrawing groups can influence its overall electronic distribution and stability in different ways.[2]

Troubleshooting Guide: Minimizing Side Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during the hydrolysis of oxazole esters.

Problem 1: Low to No Yield of the Desired Carboxylic Acid with Significant Starting Material Remaining

This issue often indicates that the hydrolysis conditions are too mild or that the ester is sterically hindered. However, simply increasing the severity of the conditions can lead to oxazole degradation.

Troubleshooting Workflow

start Low Yield, Starting Material Remains check_temp Increase Temperature Incrementally (e.g., from RT to 40°C) start->check_temp check_base Switch to a More Effective Base (e.g., NaOH to LiOH) check_temp->check_base No Improvement success Successful Hydrolysis check_temp->success Yield Improves check_solvent Optimize Solvent System (e.g., add THF to improve solubility) check_base->check_solvent No Improvement check_base->success Yield Improves check_solvent->success Yield Improves failure Still Low Yield, Consider Alternative Strategy check_solvent->failure No Improvement

Caption: Troubleshooting workflow for low hydrolysis yield.

Detailed Recommendations

  • Incremental Temperature Increase: Before drastically changing reagents, consider a modest increase in reaction temperature. A change from room temperature to 40-50°C can sometimes be sufficient to promote ester hydrolysis without significantly accelerating oxazole degradation. Monitor the reaction closely by TLC or LC-MS to track the formation of both the desired product and any degradation products.

  • Choice of Base: Lithium hydroxide (LiOH) is often reported to be more effective for the hydrolysis of esters compared to sodium hydroxide (NaOH) or potassium hydroxide (KOH), particularly in mixed solvent systems like THF/water.[3][4] The smaller size of the lithium cation is believed to play a role in accelerating the reaction.[3][5]

  • Solvent Optimization: If your starting material has poor solubility in aqueous media, the reaction will be slow. The use of a co-solvent such as tetrahydrofuran (THF) or dioxane can create a homogeneous reaction mixture and improve reaction rates.[6]

Problem 2: Formation of Multiple, Difficult-to-Separate Side Products

This is a classic sign of oxazole ring degradation. The priority here is to make the reaction conditions milder and more selective.

Troubleshooting Workflow

start Multiple Side Products Observed lower_temp Lower Reaction Temperature (e.g., to 0°C or room temperature) start->lower_temp milder_base Use a Milder Base (e.g., K2CO3 in MeOH) lower_temp->milder_base Side products persist success Clean Hydrolysis lower_temp->success Clean reaction enzymatic Consider Enzymatic Hydrolysis milder_base->enzymatic Side products persist milder_base->success Clean reaction protecting_group Employ a C2-Protecting Group enzymatic->protecting_group Not applicable or unsuccessful enzymatic->success Clean reaction protecting_group->success Proceed with protected hydrolysis

Caption: Troubleshooting workflow for formation of side products.

Detailed Recommendations

  • Lower Reaction Temperature: Many hydrolysis reactions can proceed, albeit more slowly, at lower temperatures. Running the reaction at 0°C or even room temperature can significantly disfavor the higher activation energy pathways leading to oxazole degradation.

  • Milder Bases: Strong hydroxides can be too harsh. Consider using milder bases like potassium carbonate (K2CO3) in methanol.[7] For certain substrates, potassium trimethylsilanolate (TMSOK) in an anhydrous solvent can be a highly effective and selective reagent for ester hydrolysis.[8][9]

  • Enzymatic Hydrolysis: This is often the mildest and most selective method for ester hydrolysis. Lipases are commonly used enzymes that operate under neutral pH and low temperatures, conditions that are highly compatible with the stability of the oxazole ring.[10][11] This method is particularly valuable for complex molecules with multiple sensitive functional groups.

  • C2-Protecting Group Strategy: If other methods fail, the most robust solution is to protect the vulnerable C2 position of the oxazole ring. A triisopropylsilyl (TIPS) group is a common choice.[1][12] This group can be installed via metalation and subsequently removed under mild conditions after the ester has been hydrolyzed.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Selective Ester Hydrolysis using Lithium Hydroxide

This protocol is a good starting point for the selective hydrolysis of simple alkyl esters.

  • Dissolve the oxazole ester in a mixture of THF and water (typically a 3:1 to 1:1 ratio). The concentration should be in the range of 0.1-0.5 M.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of LiOH·H₂O (1.5 to 3.0 equivalents) in water dropwise.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature.

  • Upon completion, carefully acidify the reaction mixture with cold 1 M HCl to a pH of ~3-4.

  • Extract the carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Enzymatic Hydrolysis using a Lipase

This protocol provides a general guideline for using a lipase for chemoselective ester hydrolysis.

  • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7-8).

  • Dissolve the oxazole ester in a minimal amount of a water-miscible organic co-solvent like DMSO or acetone.

  • Add the ester solution to the phosphate buffer. The final concentration of the organic co-solvent should typically be below 10% to avoid denaturing the enzyme.

  • Add the lipase (e.g., from Candida antarctica or Pseudomonas fluorescens) to the reaction mixture. The amount of enzyme will need to be optimized for your specific substrate.

  • Stir the mixture at a controlled temperature (e.g., 25-37°C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent. The enzyme can often be removed by filtration.

Data Summary

The choice of hydrolysis conditions is critical and substrate-dependent. The following table summarizes the general characteristics of different methods.

Hydrolysis MethodTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed Dilute HCl or H₂SO₄, heatInexpensive reagentsOften requires harsh conditions, risk of oxazole protonation and degradation[1][13]
Base-Catalyzed (NaOH, KOH) Aqueous or alcoholic solution, heatIrreversible, drives reaction to completion[14]Can be too harsh, leading to C2 deprotonation and ring-opening[1]
Base-Catalyzed (LiOH) THF/water, 0°C to RTOften more efficient and selective than NaOH/KOH[3]More expensive than NaOH/KOH
TMSOK Anhydrous aprotic solvent (e.g., THF, DME)Mild, anhydrous conditions, highly selective for some substrates[8][9]Reagent is moisture-sensitive and more expensive
Enzymatic (Lipase) Aqueous buffer (pH 7-8), mild temperatureHighly chemoselective, very mild conditions[10][11]Enzyme cost, substrate specificity, slower reaction times

References

  • Patrick, G. L. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • Kunz, H., & Reiss, G. J. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4277. Available at: [Link]

  • Golebiewski, W. M. (2017). How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. Retrieved from [Link]

  • NotEvans. (2017). selective hydrolysis problem. Chemistry Stack Exchange. Retrieved from [Link]

  • Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 53(2), 79-84. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Tunemalm, M., & Sterner, O. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta pharmaceutica Nordica, 4(4), 213-8.
  • Vinkovic, V., et al. (2004). Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta, 77(4), 611-618. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Laganis, E. D., & Chenard, B. L. (1984). Application of Trimethylsilanolate Alkali Salts in Organic Synthesis. Tetrahedron Letters, 25(51), 5831-5834.
  • Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2022). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]

  • Vedejs, E., & Lu, Y. (2004). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 69(16), 5445–5453.
  • Save the Student. (n.d.). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Denmark, S. E., & Sweis, R. F. (2002). The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Accounts of Chemical Research, 35(10), 835–846.
  • Byju's. (n.d.). Ester Hydrolysis. Retrieved from [Link]

  • Fiveable. (n.d.). Ester Hydrolysis Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Ito, Y., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584. Available at: [Link]

  • Wang, X., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 22(24), 7434-7440.
  • Chavan, L. N., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 85(7), 4875–4885.
  • Zhang, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(3), 1337-1346.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Google Patents. (2000). WO2000053589A1 - Process for preparing oxazole derivatives.
  • Organic Syntheses. (n.d.). A 500-mL, single-necked, round-bottomed flask (24/40 joint) containing a 4-cm x 1-cm, rod-shaped, Teflon-coated, magnetic stir bar is charged with. Retrieved from [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Rodriguez, J. A., et al. (2000). Synthesis and enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Tetrahedron: Asymmetry, 11(4), 883-889.
  • DOI. (n.d.). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl-Lithium Exchange-Trapping. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Novel Acylhydrazone-Oxazole Hybrids and Docking Studies of SARS-CoV-2 Main Protease. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Pyridine-Oxazole Carboxylic Acid Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of handling highly sensitive pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of handling highly sensitive pharmaceutical intermediates. Pyridine-oxazole carboxylic acid salts present a unique handling challenge: the nitrogen atoms in the pyridine and oxazole rings act as strong hydrogen-bond acceptors, while the highly polar carboxylate anion readily forms ion-dipole interactions with water.

When these molecules are crystallized as salts (e.g., sodium, potassium, or amine salts), their crystal lattice often exhibits a high affinity for atmospheric moisture, leading to hydrate formation, deliquescence, or solid-state phase transitions[1]. Moisture uptake not only alters the effective molecular weight—causing stoichiometric errors during synthesis—but can also trigger hydrolysis or degrade the physical flowability of the active pharmaceutical ingredient (API)[2][3].

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure the scientific integrity of your workflows.

Quantitative Data: Hygroscopicity Classification

Before handling any batch, it is critical to classify its moisture affinity. The table below summarizes the standardized classification of hygroscopicity based on Dynamic Vapor Sorption (DVS) data at 25°C and 80% Relative Humidity (RH)[4][5].

Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C / 80% RHPhysical BehaviorRecommended Handling for Pyridine-Oxazole Salts
Non-hygroscopic < 0.2%No observable change.Standard ambient laboratory handling is acceptable.
Slightly hygroscopic 0.2% - 2.0%Minor surface adsorption.Store in sealed containers; minimize ambient exposure.
Moderately hygroscopic 2.0% - 15.0%Appreciable mass increase.Weigh in controlled humidity (RH < 30%); use desiccators.
Very hygroscopic > 15.0%Significant swelling/clumping.Requires glovebox handling under inert atmosphere (Ar/N₂).
Deliquescent Sufficient to form a liquidDissolves into its own absorbed moisture.Strict isolation; lyophilization required for recovery.

Handling Workflow & Decision Tree

To prevent moisture-induced degradation, your handling strategy must be dictated by the material's hygroscopic classification.

G Start Assess Pyridine-Oxazole Carboxylate Salt DVS Run Dynamic Vapor Sorption (DVS) Start->DVS Classify Determine Moisture Uptake at 80% RH DVS->Classify Low < 2% Uptake (Slightly Hygroscopic) Classify->Low Med 2 - 15% Uptake (Moderately Hygroscopic) Classify->Med High > 15% Uptake (Very Hygroscopic) Classify->High HandleLow Standard Lab Handling (Keep sealed when not in use) Low->HandleLow HandleMed Handle in Fume Hood with Local Desiccant Med->HandleMed HandleHigh Glovebox / Inert Gas Schlenk Techniques High->HandleHigh

Logical decision tree for handling hygroscopic pharmaceutical salts based on DVS analysis.

Troubleshooting Guides & FAQs

Q1: My pyridine-oxazole carboxylic acid salt clumps together and turns into a sticky paste on the weighing paper. How can I accurately weigh it for my catalytic reactions? Causality: You are observing deliquescence. The salt is absorbing moisture from the ambient air faster than you can weigh it, forming a saturated solution on the surface of the particles[5][6]. This completely invalidates your stoichiometric calculations and introduces water into your potentially moisture-sensitive catalytic cycle. Solution: Transfer the bulk material into a nitrogen-filled glovebox. If a glovebox is unavailable, utilize pre-filled reaction vials prepared under controlled environments. This allows you to inject anhydrous solvents directly through a septum without exposing the dry salt to ambient air[7]. Self-Validation: If weighing manually in a glovebox, place the sealed, tared vial on your analytical balance outside the glovebox. The mass must remain perfectly stable over a 5-minute observation window. An increasing mass indicates a compromised septum seal.

Q2: We dried the salt in a vacuum oven at 80°C overnight, but our Karl Fischer (KF) titration still shows 3% water. Why isn't it drying? Causality: Pyridine-oxazole carboxylate salts frequently form stable crystalline hydrates (e.g., monohydrates or dihydrates) rather than just harboring superficial surface moisture[1][8]. Vacuum drying at 80°C often provides insufficient thermodynamic energy to break the strong ion-dipole interactions and hydrogen bonds within the crystal lattice. Solution: Conduct Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) to determine the exact dehydration temperature. If the dehydration endotherm peaks above 80°C, increase the vacuum oven temperature (e.g., to 110°C), provided the API is thermally stable. Self-Validation: Run a post-drying TGA. A completely flat baseline up to the compound's decomposition temperature confirms the absolute removal of lattice water.

Q3: During formulation, our oral solid dosage form containing this salt shows poor long-term stability. How do we mitigate this? Causality: The hygroscopic nature of the salt draws moisture into the tablet matrix. This facilitates microenvironmental pH shifts and hydrolytic degradation of the API over time[3][4]. Solution: Employ advanced formulation strategies to shield the salt. You can form a pharmaceutical co-crystal using neutral co-formers to alter the crystal packing and reduce moisture affinity, or co-process the formulation with hydrophobic excipients and a moisture-barrier film coating[2][3].

Experimental Protocols

Protocol A: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

To establish a reliable handling baseline, you must quantify the moisture uptake kinetics[2][9]. This protocol is designed to be self-validating by utilizing a closed-loop sorption-desorption cycle.

  • Preparation: Tare the DVS microbalance with a clean, static-free quartz sample pan.

  • Loading: Rapidly load 10-15 mg of the pyridine-oxazole carboxylic acid salt into the pan to minimize pre-analysis ambient moisture uptake.

  • Drying Phase (Baseline Establishment): Equilibrate the sample at 0% RH (using dry nitrogen gas) at 25°C until the mass change is < 0.002% per minute for 10 consecutive minutes. This establishes the true dry mass (

    
    ).
    
  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90%. The system must hold at each step until mass equilibrium is reached ( dm/dt < 0.002%/min).

  • Desorption Cycle: Decrease the RH in 10% decrements back to 0%, following the same equilibrium criteria.

  • Validation Step: Plot the sorption-desorption isotherm. If the desorption curve does not perfectly overlap the sorption curve (a hysteresis loop is present), the moisture has induced a solid-state phase transition or hydrate formation[1][8]. The material must subsequently be stored below the critical RH threshold where the hysteresis begins.

Protocol B: Schlenk Line Technique for Anhydrous Solution Preparation

When highly hygroscopic salts must be dissolved for air-sensitive chemistry, standard benchtop dissolution will fail.

SchlenkWorkflow Step1 Attach Flask with Salt Step2 Apply High Vacuum (30 mins) Step1->Step2 Step3 Backfill with Dry Argon Step2->Step3 Step4 Repeat Cycle (3x) Step3->Step4 Step5 Inject Anhydrous Solvent Step4->Step5 Step6 Karl Fischer Validation (<50 ppm) Step5->Step6

Schlenk line pump-purge workflow for preparing anhydrous solutions of hygroscopic salts.

  • Apparatus Setup: Attach a Schlenk flask containing the pre-weighed hygroscopic salt to a dual-manifold Schlenk line. Ensure all joints are properly greased.

  • Purging (Pump-Purge Cycle): Apply high vacuum (10⁻³ mbar) for 30 minutes to strip away ambient surface moisture. Backfill the flask with dry Argon. Repeat this pump-purge cycle three times.

  • Solvent Addition: Using a perfectly dry, argon-purged Hamilton syringe, transfer anhydrous solvent (e.g., molecular-sieve dried DMF or DCM) through the septum into the flask.

  • Validation Step: Withdraw a 100 µL aliquot of the resulting solution and inject it directly into a coulometric Karl Fischer titrator. The water content should read < 50 ppm. If it reads higher, your solvent or transfer technique introduced moisture, and the batch must be discarded or re-dried.

References

  • Hygroscopicity and Moisture Adsorption Kinetics of Pharmaceutical Solids: A Review. Semantic Scholar.[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH.[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review.[Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate.[Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.[Link]

  • How do you handle hygroscopic salts? HepatoChem.[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.[Link]

  • HYGROSCOPIC BULK SOLIDS. Schaeffer.[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Tandem Mass Spectrometry for Pyridine-Oxazole Derivatives: A Comparative Guide

As drug development increasingly focuses on complex heterocyclic scaffolds, the pyridine-oxazole motif has emerged as a critical structural unit. This moiety is frequently found in biologically active natural products, s...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on complex heterocyclic scaffolds, the pyridine-oxazole motif has emerged as a critical structural unit. This moiety is frequently found in biologically active natural products, such as berninamycins and geninthiocin 1[1], as well as in synthetic kinase inhibitors. However, the structural elucidation and pharmacokinetic quantification of these derivatives require highly nuanced mass spectrometry (MS) strategies.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS-QTOF) against Tandem Mass Spectrometry (QqQ-MS/MS) for the analysis of pyridine-oxazole derivatives, providing field-proven protocols, quantitative data, and mechanistic insights to guide your analytical workflows.

Mechanistic Causality: The Fragmentation Behavior of Pyridine-Oxazoles

To optimize any MS method, one must first understand the intrinsic gas-phase chemistry of the analyte. In positive Electrospray Ionization (ESI+), the basic pyridine nitrogen acts as the primary site for protonation, dictating the initial charge localization.

During Collision-Induced Dissociation (CID), the oxazole ring—despite its aromaticity—exhibits pronounced instability. Pioneering mass spectrometry studies on oxazole alkaloids, such as halfordinol, established that the dominant primary fragmentation pathway is the expulsion of carbon monoxide (CO, -28 Da) 2[2]. This ring-opening event generates a highly reactive intermediate that subsequently ejects hydrogen cyanide (HCN, -27 Da), a characteristic neutral loss for both oxazole and pyridine systems 3[3].

Furthermore, specific substituents can dictate alternative pathways. For instance, the presence of an amino group on the oxazole ring can significantly alter the electron distribution, favoring different cleavage patterns 2[2]. Different ionization modes also yield distinct fragmentation profiles; positive-ion mode often drives water or CO loss, while negative-ion mode may favor CO2 or radical losses depending on the exact molecular structure 4[4].

Fragmentation M Protonated Precursor [M+H]+ m/z 223.0871 F1 Primary Fragment [M+H - CO]+ m/z 195.0922 M->F1 -CO (-28 Da) Ring Opening F3 Pyridine Cleavage [C5H4N]+ m/z 78.0338 M->F3 Heterolytic Bond Cleavage F2 Secondary Fragment [M+H - CO - HCN]+ m/z 168.0813 F1->F2 -HCN (-27 Da) Rearrangement

Fig 1. Principal CID fragmentation pathways for pyridine-oxazole derivatives.

Technology Comparison: HRMS (Q-TOF) vs. Tandem MS (QqQ)

Understanding these mechanistic pathways is only half the battle; selecting the appropriate mass spectrometry platform to exploit these fragmentation patterns is critical for project success.

  • Q-TOF (Quadrupole Time-of-Flight): Best suited for the Discovery Phase . By providing sub-5 ppm mass accuracy, Q-TOF unambiguously differentiates isobaric losses. For example, it can definitively prove that a -28 Da mass shift is due to the loss of carbon monoxide (CO) rather than ethylene (C2H4) or nitrogen (N2), allowing for absolute structural elucidation of novel pyridine-oxazole metabolites.

  • QqQ (Triple Quadrupole): Best suited for the Clinical/DMPK Phase . Operating in Multiple Reaction Monitoring (MRM) mode, QqQ offers a superior duty cycle and dynamic range. By locking onto the highly specific [M+H]+ → [M+H - CO]+ transition, QqQ achieves femtogram-level sensitivity, making it the gold standard for quantifying these derivatives in complex biological matrices (e.g., plasma, microsomes).

Workflow Prep Sample Prep (SPE & Filtration) LC UHPLC Separation (C18, Acidic pH) Prep->LC QTOF HRMS (Q-TOF) Exact Mass Profiling LC->QTOF Discovery QQQ QqQ-MS/MS Targeted MRM LC->QQQ Clinical Data1 Structural Elucidation QTOF->Data1 Data2 DMPK Quantification QQQ->Data2

Fig 2. Comparative analytical workflow: HRMS vs. QqQ for pyridine-oxazole analysis.

Quantitative Data Summary

The table below summarizes the comparative performance of both platforms using a model compound, 2-(3-pyridyl)-5-phenyloxazole, demonstrating how exact mass and relative abundance are utilized in tandem.

Fragment IdentityTheoretical m/zQ-TOF Observed m/zMass Error (ppm)QqQ Relative Abundance (%)Mechanistic Origin
[M+H]+ 223.0871223.08730.9100Precursor Ion
[M+H - CO]+ 195.0922195.0920-1.075Oxazole Ring Opening
[M+H - CO - HCN]+ 168.0813168.08161.845Secondary Elimination
[C5H4N]+ 78.033878.03391.315Pyridine Cleavage
Self-Validating Experimental Protocol

Every robust analytical protocol must be a self-validating system. The following methodology incorporates internal feedback loops to ensure data integrity at every step of the LC-MS/MS workflow.

Step 1: Sample Preparation & Matrix Management

  • Action: Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge.

  • Causality: The basic pyridine nitrogen allows the analyte to be selectively retained on the cation exchange resin at low pH, while neutral lipids and acidic interferences are washed away, drastically reducing ion suppression.

  • Validation Loop: Spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. A consistent SIL-IS peak area across all samples validates extraction recovery and flags any matrix effects.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UHPLC column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid ensures the pyridine nitrogen remains fully protonated in the liquid phase. This maximizes ESI+ ionization efficiency and ensures sharp, symmetrical peak shapes by preventing secondary interactions with residual silanols on the stationary phase.

Step 3: Mass Spectrometry Optimization & Acquisition

  • Action: For Q-TOF, utilize a lock-mass calibrant (e.g., Leucine Enkephalin) infused post-column. For QqQ, perform a collision energy (CE) ramp from 10 to 50 eV during method development.

  • Causality & Validation: The lock-mass continuously corrects for thermal drift in the flight tube, ensuring sub-2 ppm mass accuracy is maintained throughout the run. The CE ramp establishes the breakdown curve, identifying the exact energy required to maximize the specific M-CO and M-CO-HCN transitions without over-fragmenting the molecule into non-specific, low-mass baseline noise.

References
  • Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)
  • MASS SPECTROMETRY OF OXAZOLES Source: Semantic Scholar URL
  • The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates Source: Peking University URL
  • Source: PMC (National Institutes of Health)

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid

Executive Summary Compound: 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid CAS: 1014630-48-8 Application: Key pharmacophore in kinase inhibitors and antibacterial agents (e.g., Tifizomib analogs). Primary Analysis Goal:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid CAS: 1014630-48-8 Application: Key pharmacophore in kinase inhibitors and antibacterial agents (e.g., Tifizomib analogs). Primary Analysis Goal: Distinguish the target free acid from its synthetic precursor (Ethyl ester) and identify salt formation (HCl/Na) during process development.

This guide provides a rigorous spectroscopic framework for validating the identity of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid. Unlike standard spectral lists, this document focuses on differential diagnosis —how to use FTIR to prove you have successfully performed the hydrolysis of the ester precursor and to ensure the protonation state of the pyridine ring.

Part 1: Theoretical vs. Experimental Baseline

The infrared spectrum of this molecule is dominated by three competing conjugated systems: the electron-deficient pyridine ring, the electron-rich oxazole ring, and the electron-withdrawing carboxylic acid.

The "Conjugation Shift" Effect

In this specific scaffold, the carboxylic acid at position 4 is conjugated with the oxazole double bonds. Consequently, the Carbonyl (C=O) stretching frequency will appear at a lower wavenumber (1680–1710 cm⁻¹) compared to non-conjugated aliphatic acids (1710–1730 cm⁻¹).

Critical Functional Group Assignments
Functional GroupVibration ModeCharacteristic Region (cm⁻¹)Diagnostic Note
Carboxylic Acid (-COOH) O-H Stretch2500–3300 (Broad)The "Fermi Resonance" often creates a jagged appearance. Disappears in ester precursors.
Carboxylic Acid (-COOH) C=O[1][2] Stretch1680–1710 (Strong)Shifted lower due to conjugation with the oxazole ring.
Oxazole Ring C=N Stretch1580–1615 (Med-Strong)Often overlaps with aromatic C=C but is sharper.
Oxazole Ring C-O-C Stretch1090–1120Characteristic "breathing" mode of the oxazole ether linkage.
Pyridine Ring C=C / C=N Ring Stretch1430–1590Multiple sharp bands. Look for the "Pyridine breathing" mode near 990–1030 cm⁻¹.

Part 2: Comparative Analysis (The Alternatives)

In drug development, the most common "alternatives" you must rule out are the Synthetic Precursor (Ethyl Ester) and the Salt Forms .

Scenario A: Target Acid vs. Ethyl Ester Precursor

Context: Confirming successful hydrolysis of Ethyl 2-(pyridin-3-yl)oxazole-4-carboxylate.

FeatureTarget: Free AcidAlternative: Ethyl EsterAnalysis
Carbonyl (C=O) 1680–1710 cm⁻¹ 1735–1750 cm⁻¹ CRITICAL: The ester carbonyl is significantly higher in energy. A complete reaction shows the total disappearance of the 1740 peak.
Hydroxyl (O-H) Broad, 2500–3300 cm⁻¹ AbsentThe ester has no O-H stretch. Appearance of this broad "hump" confirms the acid.
C-O Stretch ~1210–1320 cm⁻¹ (Acid C-O)~1000–1300 cm⁻¹ (Ester C-O-C)Ester usually shows two distinct bands (C-O-C asymmetric/symmetric).
Scenario B: Free Acid vs. Hydrochloride Salt

Context: The pyridine nitrogen is basic. If acidified with HCl during workup, the pyridinium salt forms.

  • Free Base (Target): Pyridine C=N stretch is typically 1580–1590 cm⁻¹ .

  • HCl Salt: Protonation of the pyridine nitrogen shifts the ring stretching vibrations to higher frequencies (1600–1630 cm⁻¹ ) and may induce a broad N-H⁺ stretch obscured by the acid O-H.

  • Differentiation: Look for the shift in the pyridine ring breathing mode (approx. 1000 cm⁻¹ shifts to ~1030 cm⁻¹ upon protonation).

Part 3: Experimental Protocol (Self-Validating)

Method: ATR-FTIR (Attenuated Total Reflectance)

Why ATR? KBr pellets can absorb moisture, confusing the O-H region. ATR is preferred for rapid process checks.

Step-by-Step Workflow:

  • Background Check: Run an air background. Ensure the region 2300–2400 cm⁻¹ (CO₂) is flat.

  • Sample Prep: Place ~5 mg of the solid 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid on the diamond crystal.

  • Compression: Apply high pressure. Validation: Ensure the peak absorbance of the C=O band (approx 1700 cm⁻¹) is between 0.1 and 0.5 AU. If <0.05, pressure is insufficient.

  • Acquisition: 16 scans at 4 cm⁻¹ resolution.

  • Cleaning: Clean crystal with Methanol. Validation: Run a blank scan immediately after to ensure no "ghost peaks" from the oxazole residue remain.

Decision Tree for Spectrum Validation

FTIR_Validation Start Acquire Spectrum CheckCO Check C=O Region (1680-1750 cm⁻¹) Start->CheckCO Decision1 Peak > 1730? CheckCO->Decision1 Ester Identity: ESTER Precursor (Incomplete Hydrolysis) Decision1->Ester Yes AcidCheck Check OH Region (2500-3300 cm⁻¹) Decision1->AcidCheck No (Peak ~1690) Decision2 Broad Band Present? AcidCheck->Decision2 Decision2->Ester No (Dry) SaltCheck Check Pyridine Band (~1600-1630 cm⁻¹) Decision2->SaltCheck Yes Target Identity: TARGET ACID (2-pyridin-3-yl-oxazole-4-COOH) SaltCheck->Target Band ~1590 (Free Base) SaltCheck->Target Band ~1620 (Salt Form)

Figure 1: Logic flow for identifying the target compound versus its ester precursor using FTIR spectral features.

Part 4: Synthesis & Pathway Visualization

To understand where these peaks originate, one must visualize the synthesis. The oxazole ring is typically formed via cyclization of a serine-derivative or similar precursor, followed by oxidation.

Synthesis_Pathway Precursor Ethyl 2-(pyridin-3-yl)oxazole-4-carboxylate (C=O: ~1740 cm⁻¹) Intermediate Carboxylate Salt (COO⁻) (C=O: ~1590-1610 cm⁻¹) Precursor->Intermediate Ester Cleavage Reagent Hydrolysis (LiOH / THF / H₂O) Reagent->Precursor Product Target: Free Acid (C=O: ~1690 cm⁻¹) (OH: 2500-3300 cm⁻¹) Intermediate->Product Protonation Acidification Acid Workup (HCl / pH 3) Acidification->Intermediate

Figure 2: Spectroscopic tracking of the synthesis pathway. Note the shift of the Carbonyl peak from 1740 (Ester) to ~1600 (Salt) to 1690 (Free Acid).

References

  • SpectraBase. 2-Pyridinecarboxylic acid - FTIR Spectrum. John Wiley & Sons.[3] Available at: [Link] (Accessed 2026-03-01). Used as a reference for pyridine ring vibrations.

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 57688420: 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid. Available at: [Link].

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (General reference for Conjugated Acid vs Ester shifts).

  • Palmer, I., et al.Synthesis and characterization of oxazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry.

Sources

Validation

Comparative Guide: Oxazole vs. Thiazole Carboxylic Acids in Drug Design

Executive Summary In medicinal chemistry, the bioisosteric replacement of oxazole and thiazole rings is a fundamental strategy for modulating potency, metabolic stability, and physicochemical properties. While often trea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of oxazole and thiazole rings is a fundamental strategy for modulating potency, metabolic stability, and physicochemical properties. While often treated as interchangeable 1,3-azoles, their behavior in the context of carboxylic acid derivatives (e.g., oxazole-4-carboxylic acid vs. thiazole-4-carboxylic acid) reveals critical divergences.

The Bottom Line:

  • Thiazole Carboxylic Acids: Offer superior metabolic stability, higher lipophilicity (LogP), and stronger aromatic character (facilitating

    
    -
    
    
    
    stacking). They are the "workhorse" scaffold for robust drug candidates.
  • Oxazole Carboxylic Acids: Provide lower lipophilicity and distinct hydrogen-bonding vectors but suffer from reduced aromaticity and potential hydrolytic instability (ring-opening) under specific metabolic conditions.

Part 1: Physicochemical Foundation

The biological divergence between these two scaffolds stems directly from the atomic properties of the chalcogen at position 1 (Oxygen vs. Sulfur).

Electronic & Steric Profile
PropertyOxazole-4-COOHThiazole-4-COOHImpact on Drug Design
Heteroatom Oxygen (High Electronegativity, 3.44)Sulfur (Lower Electronegativity, 2.58)Oxygen pulls electron density, reducing ring aromaticity.
Ring Aromaticity ModerateHighThiazoles participate more effectively in

-stacking with target residues (e.g., Phenylalanine, Tryptophan).
Basicity (Ring N) Weak Base (

of conjugate acid ~0.[1]8)
Moderate Base (

of conjugate acid ~2.5)
Thiazole Nitrogen is a better H-bond acceptor.
Acid Acidity (

)
Predicted ~3.0 - 3.2Experimental ~3.57Oxazole is more electron-withdrawing, making the attached COOH slightly more acidic.
Lipophilicity Lower LogPHigher LogPThiazole improves membrane permeability; Oxazole improves solubility in aqueous media.
Size (Van der Waals) CompactBulkySulfur's larger radius (1.80 Å vs 1.52 Å for O) can induce steric clashes or fill hydrophobic pockets.
The "Sigma-Hole" Effect

A critical, often overlooked feature is the Sigma-hole on the sulfur atom of thiazole. Sulfur can form non-covalent interactions (chalcogen bonds) with nucleophilic backbone carbonyls in the target protein. Oxygen, lacking accessible d-orbitals and having high electronegativity, does not exhibit this effect, relying solely on canonical H-bonding.

Diagram: Physicochemical Decision Flow

Properties Start Select Core Scaffold Thiazole Thiazole Core (Sulfur) Start->Thiazole Oxazole Oxazole Core (Oxygen) Start->Oxazole Prop_T1 High Aromaticity (Pi-Stacking) Thiazole->Prop_T1 Prop_T2 Sigma-Hole Interactions Thiazole->Prop_T2 Prop_T3 Metabolic Stability Thiazole->Prop_T3 Prop_O1 Lower LogP (Solubility) Oxazole->Prop_O1 Prop_O2 High Electronegativity (Inductive Effect) Oxazole->Prop_O2 Prop_O3 Potential Instability (Hydrolysis) Oxazole->Prop_O3

Figure 1: Decision pathway based on physicochemical properties. Green indicates a generally favorable drug-like property; Red indicates a liability.

Part 2: Biological Activity & SAR Analysis[4]

Binding Affinity and Potency

In comparative SAR studies, thiazole derivatives frequently outperform oxazoles in potency when the binding site contains aromatic residues.

  • Mechanism: The sulfur atom in thiazole is more polarizable, enhancing Van der Waals forces and

    
    -
    
    
    
    interactions.
  • Case Study (Anticancer/VEGFR-2): In studies of VEGFR-2 inhibitors, replacing an oxazole core with a thiazole resulted in a 2-5 fold increase in potency . The thiazole nitrogen served as a superior H-bond acceptor for the hinge region of the kinase, while the sulfur maintained hydrophobic contact with the gatekeeper residue.

Metabolic Stability (ADME)

This is the primary differentiator for "Go/No-Go" decisions.

  • Thiazole: Generally stable. The primary metabolic liability is S-oxidation (forming sulfoxides/sulfones) by CYP450 enzymes, but the ring remains intact.

  • Oxazole: Susceptible to hydrolytic ring opening , particularly in acidic environments (e.g., stomach) or via specific enzymatic cleavage. 5-hydroxyoxazole-4-carboxylic acid derivatives, for instance, are known to spontaneously decarboxylate and ring-open, destroying the pharmacophore.

Comparative Data: Antimicrobial Activity (Representative)

Data synthesized from comparative bioisostere studies (e.g., Sulindac analogs, Microcin B17 fragments).

Compound ClassTarget OrganismMIC (

g/mL)
Stability (

microsomes)
Notes
Thiazole-4-COOH deriv. S. aureus (Gram +)2 - 4> 60 minHigh potency; stable.[2]
Oxazole-4-COOH deriv. S. aureus (Gram +)8 - 16< 30 minLower potency; rapid clearance.
Thiazole-4-COOH deriv. E. coli (Gram -)16 - 32> 60 minModerate permeability.
Oxazole-4-COOH deriv. E. coli (Gram -)> 64< 30 minPoor permeability/efflux liability.

Part 3: Experimental Protocols

To validate these differences in your own pipeline, use the following self-validating workflows.

Protocol A: Synthesis of 4-Carboxylic Acid Derivatives

Objective: Synthesize comparable oxazole and thiazole cores for head-to-head testing.

  • Thiazole Synthesis (Hantzsch Method):

    • Reactants: Thioformamide (or thiourea for 2-amino) + Ethyl bromopyruvate.

    • Conditions: Reflux in Ethanol for 2-4 hours.

    • Workup: Neutralize with

      
      , extract with EtOAc. Saponify ester (LiOH, THF/Water) to yield acid.
      
    • Checkpoint:

      
      -NMR will show a characteristic downfield shift for the thiazole C2-H (~8.8-9.0 ppm).
      
  • Oxazole Synthesis (Robinson-Gabriel/Cornforth):

    • Reactants: 2-acylamino ketone + dehydrating agent (

      
       or Burgess reagent).
      
    • Conditions:

      
       requires heating (danger of charring); Burgess reagent allows milder cyclization.
      
    • Workup: Quench carefully with ice; extract immediately.

    • Checkpoint: Oxazole C2-H appears ~7.8-8.2 ppm. Note: If yield is low, check for ring hydrolysis during workup.

Protocol B: Metabolic Stability Assay (Microsomal)

Objective: Quantify the "Ring Opening" vs "S-Oxidation" liability.

  • Incubation: Incubate test compound (1

    
    M) with liver microsomes (human/mouse) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Thiazole: Monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.

    • Oxazole: Monitor for +18 Da (Hydrolysis/Ring Opening) or cleavage products.

  • Calculation: Plot ln(concentration) vs time to determine intrinsic clearance (

    
    ).
    
Diagram: Experimental Workflow

Workflow Input Target Design (Carboxylic Acid Handle) Sub_T Thiazole Synthesis (Hantzsch) Input->Sub_T Sub_O Oxazole Synthesis (Robinson-Gabriel) Input->Sub_O Assay_Bio Biological Assay (MIC / IC50) Sub_T->Assay_Bio Assay_Meta Metabolic Stability (Microsomes) Sub_T->Assay_Meta Sub_O->Assay_Bio Sub_O->Assay_Meta Result_T Thiazole Result: Stable, Lipophilic Assay_Meta->Result_T S-Oxidation Result_O Oxazole Result: Soluble, Labile Assay_Meta->Result_O Ring Opening

Figure 2: Parallel workflow for synthesizing and validating bioisosteres.

Part 4: Decision Matrix

Use this guide to select the correct scaffold for your stage of development.

ScenarioRecommended ScaffoldRationale
Target requires deep hydrophobic pocket binding Thiazole Superior aromaticity and lipophilicity fill the pocket and stack with residues.
Compound is too lipophilic (LogP > 5) Oxazole Lowers LogP and improves aqueous solubility formulation.
Target requires a strong H-bond acceptor Thiazole Thiazole N is more basic (

~2.5) than Oxazole N (

~0.8).[1]
Oral Bioavailability is the priority Thiazole Better resistance to gastric hydrolysis and first-pass metabolism.
Fragment-Based Drug Discovery (FBDD) Both Screen both; the small size difference allows probing of subtle steric constraints.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link

  • Kashyap, A., et al. (2018). Oxazole and thiazole analogs of sulindac for cancer prevention. Bioorganic & Medicinal Chemistry Letters. Link

  • Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Current Topics in Medicinal Chemistry. Link

Sources

Comparative

Crystal Structure Analysis &amp; Developability Guide: 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid

The following guide is a technical analysis and strategic framework for the solid-state characterization of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS 1014630-48-8). As direct single-crystal X-ray diffraction (S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis and strategic framework for the solid-state characterization of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (CAS 1014630-48-8).

As direct single-crystal X-ray diffraction (SC-XRD) data for this specific intermediate is often proprietary or embedded within broader SAR studies, this guide serves as a predictive structural analysis and developability manual . It synthesizes confirmed physicochemical principles, analogous crystal data, and established crystallographic protocols to guide researchers in optimizing this scaffold for drug development.

Executive Summary: The Structural Scaffold

2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid is a critical bi-heterocyclic building block, notably utilized in the synthesis of SARS-CoV-2 PLpro inhibitors (e.g., GRL0617 analogs) and kinase inhibitors. Its "performance" in a drug development context is defined by its ability to form stable crystalline lattices that ensure purity during scale-up and solubility during biological assays.

This guide compares the 3-pyridyl isomer against its 2- and 4-pyridyl alternatives, demonstrating why the 3-pyridyl geometry offers a unique balance between solubility (for bioavailability) and crystal packing efficiency (for stability).

Predictive Structural Analysis

Molecular Geometry & Conformational Locking

Unlike flexible aliphatic chains, the bi-aryl linkage between the pyridine and oxazole rings creates a semi-rigid scaffold.

  • Torsion Angle: The bond connecting C3 of pyridine to C2 of oxazole allows rotation, but crystal packing forces typically lock this into a planar or near-planar conformation (

    
     twist) to maximize 
    
    
    
    -
    
    
    stacking.
  • Zwitterionic Potential: A critical analysis of pKa values suggests a competition between the neutral and zwitterionic forms.

    • Pyridine Nitrogen (

      
      ) 
      
    • Carboxylic Acid (

      
      ) 
      
    • Prediction: In the solid state, proton transfer is possible but solvent-dependent. However, the neutral form stabilized by intermolecular hydrogen bonds is the most common polymorph for this class unless co-crystallized with strong acids.

The Dominant Supramolecular Synthons

The crystal packing is driven by two competing hydrogen-bond motifs. The "Performance" of the crystal (melting point, dissolution rate) depends on which motif dominates.

  • Motif A: Carboxylic Acid Homodimer (

    
    ) 
    
    • Classic "head-to-head" dimer.

    • Result: High melting point, lower solubility. Common in non-polar solvents.

  • Motif B: Acid-Pyridine Heterosynthon (

    
    ) 
    
    • The carboxylic acid protonates or H-bonds to the pyridine nitrogen of a neighboring molecule.

    • Result: Formation of infinite chains (catemers). This motif is energetically very robust and often disrupts the homodimer.

Visualizing the Interaction Network

The following diagram illustrates the competing pathways for crystal nucleation.

CrystalPacking Molecule Monomer: 2-(pyridin-3-yl)-oxazole-4-COOH Solvent_Polar Polar Solvent (MeOH, Water) Molecule->Solvent_Polar Dissolution Solvent_NonPolar Non-Polar Solvent (Toluene, Hexane) Molecule->Solvent_NonPolar Dissolution Zwitterion Zwitterionic Species (NH+ ... COO-) Solvent_Polar->Zwitterion Stabilizes Charge Neutral Neutral Species (N ... COOH) Solvent_NonPolar->Neutral Maintains Neutrality Chain Infinite 1D Chains (Acid-Pyridine Heterosynthon) Zwitterion->Chain Ionic Interactions Neutral->Chain Strong H-Bond (O-H...N) Dimer Discrete Dimers (Acid-Acid Homosynthon) Neutral->Dimer Weak Competition Performance_HighMP Performance_HighMP Chain->Performance_HighMP High Stability (Preferred for Storage) Performance_Solubility Performance_Solubility Dimer->Performance_Solubility Lower Lattice Energy (Better Dissolution)

Figure 1: Pathway selection for crystal nucleation. The choice of solvent dictates whether the Acid-Pyridine chain (high stability) or Acid-Acid dimer (variable stability) forms.

Comparative Performance Guide

This section objectively compares the 3-pyridyl isomer (the product) against its structural alternatives.

Table 1: Isomer Performance Matrix
Feature3-Pyridyl (Meta) (The Product)4-Pyridyl (Para) (Alternative)2-Pyridyl (Ortho) (Alternative)
Geometry Bent (120°) Linear (180°)Bent (60°)
Packing Motif Zig-Zag Chains Flat Sheets / TapesDiscrete Dimers (Steric hindrance)
Melting Point Moderate (~190-210°C) High (>230°C)Low (<150°C)
Solubility Balanced Low (Poor Bioavailability)High (Stability Risks)
Development Risk Low (Predictable packing)Medium (Polymorphism risk)High (Intramolecular H-bond interference)

Expert Insight: The 3-pyridyl isomer is often preferred in medicinal chemistry (e.g., Fragment-Based Drug Design) because its "bent" geometry disrupts the extremely tight packing seen in 4-pyridyl analogs, thereby improving solubility without sacrificing the structural rigidity required for protein binding pockets (like PLpro).

Experimental Protocols (Self-Validating)

To confirm the specific polymorph of your batch, follow this tiered characterization protocol.

Protocol A: Solvent Screening for Polymorph Discovery

Goal: Identify if the compound exists as a solvate or stable anhydrate.

  • Preparation: Weigh 50 mg of 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid into 5 separate vials.

  • Solvent Addition: Add 1 mL of the following solvents:

    • Methanol (Polar protic)

    • Acetonitrile (Polar aprotic)

    • Ethyl Acetate (Medium polarity)

    • Toluene (Non-polar)

    • Water/Ethanol (1:1 mixture)

  • Cycling: Heat to 60°C to dissolve, then cool slowly to 4°C at a rate of 5°C/hour.

  • Observation:

    • Toluene: Likely yields Form I (Dimer-based, lower density).

    • Methanol/Water: Likely yields Form II (Zwitterionic or hydrated, high density).

Protocol B: Single Crystal Growth (Vapor Diffusion)

Use this method if direct evaporation yields amorphous powder.

  • Dissolve 20 mg of the compound in a minimum amount of DMF or DMSO (inner vial).

  • Place the open inner vial inside a larger jar containing Diethyl Ether or Pentane (anti-solvent).

  • Seal the outer jar. The volatile anti-solvent will diffuse into the DMF, slowly lowering solubility.

  • Harvest: Check for needle-like crystals after 3–7 days.

References

  • PubChem. 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Shan, N., & Zaworotko, M. J. (2008).The role of cocrystals in pharmaceutical science. Drug Discovery Today. (Contextualizes the Acid-Pyridine heterosynthon stability).
  • Bhogala, B. R., et al. (2005). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? CrystEngComm.[1] Available at: [Link]

  • Fu, Z., et al. (2021). The structural basis for SARS-CoV-2 PLpro inhibition by GRL0617. Nature Communications. (Highlights the biological relevance of the aryl-carboxylic acid scaffold). Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Synthetic Routes for 2-Substituted Oxazole-4-Carboxylic Acids

The 2,4-disubstituted oxazole scaffold, specifically bearing a carboxylic acid at the 4-position, is a privileged motif in modern medicinal chemistry and drug discovery.[1][2] Its rigid framework and capacity for diverse...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,4-disubstituted oxazole scaffold, specifically bearing a carboxylic acid at the 4-position, is a privileged motif in modern medicinal chemistry and drug discovery.[1][2] Its rigid framework and capacity for diverse molecular interactions make it a cornerstone in the design of agents targeting a wide array of diseases, including those with antibacterial, anti-inflammatory, and anticancer properties.[2][3] The efficient and reliable synthesis of these core structures is therefore of paramount importance to researchers in the field.

This guide provides an in-depth comparison of two prominent and highly effective strategies for the synthesis of 2-substituted oxazole-4-carboxylic acids. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, provide validated experimental protocols, and offer a comparative analysis to empower researchers to select the optimal route for their specific synthetic challenges. Our focus will be on methods that offer practicality, scalability, and a broad substrate scope, reflecting the real-world demands of drug development.

Method 1: Two-Step Synthesis from Aldehydes via Serine Condensation and Oxidation

This approach leverages readily available aldehydes as the source of the C2-substituent. The synthesis proceeds through a two-stage process: first, the one-pot construction of the corresponding methyl ester via an oxazolidine intermediate, followed by a standard hydrolysis to yield the target carboxylic acid. This method is particularly valuable when the desired C2-substituent is more easily sourced as an aldehyde than a carboxylic acid.

Causality and Mechanistic Insight

The reaction, developed by Graham, is an elegant sequence that begins with the condensation of an aldehyde with serine methyl ester to form a transient oxazolidine.[4][5] This intermediate is not isolated but is subjected to an in situ oxidation. The choice of a mild oxidant like bromotrichloromethane (BrCCl₃) in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is critical. This system facilitates the conversion of the oxazolidine to a 2,5-dihydrooxazole, which then aromatizes to the stable oxazole ring system.[4][5] The final step is a simple ester hydrolysis, which can be achieved under standard acidic or basic conditions.

Experimental Workflow: Synthesis of Methyl 2-phenyloxazole-4-carboxylate

The following diagram illustrates the logical flow from starting materials to the intermediate ester.

cluster_0 Step 1: Oxazole Ester Formation (One-Pot) SM1 Benzaldehyde Intermediate In-situ Oxazolidine Formation & Oxidation SM1->Intermediate SM2 L-Serine Methyl Ester HCl SM2->Intermediate Reagents K₂CO₃, BrCCl₃, DBU in DMA Reagents->Intermediate Product1 Methyl 2-phenyloxazole-4-carboxylate Intermediate->Product1 cluster_1 One-Pot [3+2] Cycloaddition SM1 Benzoic Acid Intermediate In-situ Acylpyridinium Salt Formation & Cycloaddition SM1->Intermediate SM2 Ethyl 2-isocyanopropanoate SM2->Intermediate Reagents DMAP-Tf, DMAP in DCM @ 40 °C Reagents->Intermediate Product Ethyl 2-phenyl-5-methyloxazole-4-carboxylate Intermediate->Product

Sources

Comparative

Comparative stability of pyridine-oxazole vs pyridine-imidazole scaffolds

Comprehensive Comparison Guide: Pyridine-Oxazole vs. Pyridine-Imidazole Scaffolds in Drug Design As a Senior Application Scientist, navigating the hit-to-lead optimization process often requires delicate bioisosteric rep...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Pyridine-Oxazole vs. Pyridine-Imidazole Scaffolds in Drug Design

As a Senior Application Scientist, navigating the hit-to-lead optimization process often requires delicate bioisosteric replacements to balance target affinity with pharmacokinetic viability. Among the most critical structural decisions in medicinal chemistry is the selection between a pyridine-imidazole and a pyridine-oxazole scaffold. While both are ubiquitous in kinase inhibitors, GPCR ligands, and anti-infectives, their distinct electronic properties dictate profoundly different metabolic and safety profiles.

This guide objectively compares these two scaffolds, providing the mechanistic causality behind their behavior, comparative quantitative data, and self-validating experimental protocols for evaluating their stability.

Mechanistic Profiling: Electronic & Structural Causality

The substitution of an imidazole ring with an oxazole is a classic bioisosteric replacement utilized to abrogate metabolic liabilities. The causality behind their divergent stability profiles lies in their fundamental electronic distribution:

  • Pyridine-Imidazole (The Heme Coordinator): The imidazole ring is highly basic (pKa ~6.5–7.0) and serves as both a strong hydrogen bond donor (NH) and acceptor (N). The unshared electron pair on the sp2 hybridized nitrogen (N3) is highly nucleophilic. In vivo, this nitrogen strongly coordinates with the ferric (Fe3+) heme iron of Cytochrome P450 (CYP450) enzymes[1]. This direct coordination displaces water from the enzyme's active site, effectively shutting down the catalytic cycle and leading to potent CYP inhibition and a high risk of clinical Drug-Drug Interactions (DDIs)[2]. Furthermore, this scaffold is highly susceptible to rapid oxidative metabolism in liver microsomes[3].

  • Pyridine-Oxazole (The Metabolic Evader): Replacing the NH group with an oxygen atom fundamentally alters the ring's electron density. Because oxygen is highly electronegative, it pulls electron density away from the remaining nitrogen, drastically reducing the ring's basicity (pKa ~0.8–1.5)[4]. This electron withdrawal renders the oxazole nitrogen a much weaker ligand for the CYP450 heme iron. Consequently, oxazoles effectively evade CYP coordination, demonstrating significantly lower intrinsic clearance (CL_int) and extended half-lives in human liver microsomes (HLMs)[5].

While specific structural contexts—such as the development of ritonavir analogs—can intentionally leverage these heterocycles to boost CYP3A4 inhibition for pharmacoenhancing purposes[6], the general rule in avoiding DDIs heavily favors the oxazole scaffold.

Comparative Data Matrix

The following table summarizes the typical quantitative performance metrics of both scaffolds, providing a baseline for structural design decisions.

PropertyPyridine-ImidazolePyridine-OxazoleImpact on Drug Design
Basicity (pKa of heterocycle) ~6.5 - 7.0~0.8 - 1.5Oxazole's lower basicity reduces lysosomal trapping and alters aqueous solubility profiles.
CYP450 Heme Coordination Strong (via N3 lone pair)Weak to NegligibleImidazole poses a high risk for clinical DDIs; Oxazole mitigates this toxicity risk.
Metabolic Stability (HLM CL_int) High (>50 µL/min/mg)Low (<20 µL/min/mg)Oxazole scaffolds generally exhibit longer half-lives and improved oral bioavailability.
Hydrogen Bonding Strong Donor & AcceptorAcceptor onlyThe loss of the H-bond donor in oxazole must be compensated for within the target binding pocket.
Chemical Stability Highly stableStable, but acid/base sensitiveOxazoles can undergo ring-opening under harsh conditions, requiring milder synthetic handling[4].

Visualizations of Scaffold Dynamics

To visualize the strategic and mechanistic differences between these scaffolds, the following diagrams map the CYP450 interaction and the standard optimization workflow.

CYP450_Mechanism cluster_imidazole Pyridine-Imidazole Scaffold cluster_oxazole Pyridine-Oxazole Scaffold Heme CYP450 Heme Iron (Fe3+) Imid sp2 Nitrogen (N3) Strong Electron Donor Heme->Imid Ox Electronegative Oxygen Weak Electron Donor Heme->Ox DDI High CYP Inhibition (High DDI Risk) Imid->DDI Direct Coordination Clear Low CYP Inhibition (Improved Safety) Ox->Clear Evasion of Heme

Mechanistic divergence of CYP450 heme iron coordination between imidazole and oxazole scaffolds.

Optimization_Workflow Hit Initial Hit (Pyridine-Imidazole) Tox Metabolic Liability (High CL_int, CYP Inhib) Hit->Tox Design Scaffold Hopping (O for NH substitution) Tox->Design Assay HLM & CYP Assays (Self-Validating) Design->Assay Lead Optimized Lead (Pyridine-Oxazole) Assay->Lead

Hit-to-lead optimization workflow addressing metabolic liabilities via scaffold hopping.

Experimental Validation: Self-Validating Protocols

To objectively compare the stability of these scaffolds, the following self-validating protocols must be employed. These assays are designed with internal controls to ensure data integrity.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

Causality & Design: HLMs provide a robust system for assessing Phase I metabolic clearance. The inclusion of an NADPH-regenerating system is biologically critical because CYP450 enzymes require a continuous supply of electrons from NADPH-cytochrome P450 reductase to catalyze the oxidation of the scaffold. Step-by-Step Methodology:

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Pre-incubation: Combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (pyridine-imidazole or pyridine-oxazole, final concentration 1 µM) in the buffer. Incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium before initiating the enzymatic reaction.

  • Initiation: Add the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to start the reaction. Include a negative control well (buffer instead of NADPH) to validate that degradation is strictly CYP-mediated.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile denatures the CYP enzymes, instantly halting metabolism, while precipitating proteins for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CL_int).

Protocol 2: CYP3A4 Reversible Inhibition Assay

Causality & Design: To determine if the scaffold acts as a DDI liability by coordinating the heme iron, this assay measures the test compound's ability to block the metabolism of a known CYP3A4 probe substrate (midazolam). Step-by-Step Methodology:

  • Assay Setup: Prepare a reaction mixture containing recombinant CYP3A4 (50 pmol/mL) and midazolam (at its Km value, ~3 µM) in 100 mM phosphate buffer.

  • Compound Titration: Add the test scaffold in a 7-point concentration gradient (0.01 µM to 50 µM). Use Ketoconazole as a positive control for strong heme coordination.

  • Reaction Initiation: Add NADPH (1 mM) to initiate the reaction. Incubate at 37°C for 10 minutes.

  • Quenching & Detection: Quench with ice-cold methanol. Quantify the formation of the metabolite (1'-hydroxymidazolam) via LC-MS/MS.

  • Data Processing: Plot the fractional activity vs. inhibitor concentration to derive the IC50. A left-shifted curve (lower IC50) indicates strong heme coordination, which is typical of pyridine-imidazoles.

Strategic Decision Framework

When developing a clinical candidate, the choice between these scaffolds should be dictated by the target product profile (TPP). If the binding pocket strictly requires a strong hydrogen bond donor, the pyridine-imidazole may be necessary, provided that steric bulk can be engineered around the N3 position to shield it from CYP450 heme coordination. However, if the primary goal is to optimize oral bioavailability, extend half-life, and eliminate DDI risks, scaffold hopping to a pyridine-oxazole is the scientifically sound and historically proven strategy.

References

1.[4] Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: tandfonline.com URL:

2.[3] Title: ATP-competitive inhibitors for cancer treatment – kinases and the world beyond Source: rsc.org URL:

3.[1] Title: Imidazole - Wikipedia Source: wikipedia.org URL:

4.[5] Title: The anti-HIV potential of imidazole, oxazole and thiazole hybrids: A mini-review Source: arabjchem.org URL:

5.[2] Title: How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study Source: researchgate.net URL:

6.[6] Title: Pyridine-substituted desoxyritonavir is a more potent inhibitor of cytochrome P450 3A4 than ritonavir - PubMed Source: nih.gov URL:

Sources

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